Atropine sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858967 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83454-31-3, 101-31-5 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Atropine Sulfate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its clinical utility, spanning from ophthalmology to the treatment of bradycardia and organophosphate poisoning, is a direct consequence of its interaction with these receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of atropine sulfate, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Introduction
Atropine, a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component, functions by competitively and reversibly blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors.[1][2][3] This blockade antagonizes the parasympathetic nervous system, leading to a range of physiological effects that are dependent on the specific receptor subtype and its tissue distribution.[4] This guide will dissect the core mechanisms of this compound's action, providing the detailed information necessary for researchers and drug development professionals.
Muscarinic Receptor Binding and Affinity
This compound exhibits affinity for all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] As a competitive antagonist, it binds to the same orthosteric site as acetylcholine but does not activate the receptor. The degree of antagonism is dependent on the concentration of both atropine and acetylcholine at the receptor site.
Quantitative Binding Data
The affinity of atropine for each muscarinic receptor subtype can be quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values are critical for understanding the drug's potency at different targets.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
| Table 1: Binding affinities of atropine for human muscarinic acetylcholine receptor subtypes. Data extracted from Lebois et al.[5] |
Downstream Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades. Atropine's antagonism prevents the initiation of these pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling.[6][7]
Gq/11 Coupled Receptors (M1, M3, M5)
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[6][7] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] Atropine blocks this entire cascade by preventing the initial receptor activation.
Gi/o Coupled Receptors (M2, M4)
M2 and M4 receptors are coupled to inhibitory Gi/o proteins.[6][7] When an agonist binds to these receptors, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10][11] The βγ-subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.[6] Atropine prevents both of these effects.
Experimental Protocols
The characterization of atropine's mechanism of action relies on a variety of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.
Objective: To determine the Ki of this compound at a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.[12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled atropine.[12]
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[12]
-
Assay Setup: In a series of tubes, prepare the following:
-
Total Binding: Membrane preparation and a fixed concentration of [3H]-NMS.[12]
-
Non-specific Binding: Membrane preparation, a fixed concentration of [3H]-NMS, and a high concentration of unlabeled atropine.[12]
-
Competition: Membrane preparation, a fixed concentration of [3H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[12]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[12]
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the equilibrium dissociation constant (KB) of atropine by quantifying the rightward shift it causes in the concentration-response curve of a muscarinic agonist.
Materials:
-
Isolated Tissue Preparation: A tissue that exhibits a contractile response to muscarinic agonists, such as guinea pig ileum.[13]
-
Muscarinic Agonist: e.g., Acetylcholine or carbachol.
-
Antagonist: this compound.
-
Organ Bath Setup: With physiological salt solution, aeration, and a force transducer to measure muscle contraction.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature and aerate with an appropriate gas mixture.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of atropine to the organ bath and incubate for a predetermined time.[13]
-
Agonist Concentration-Response in Presence of Antagonist: In the continued presence of atropine, generate a new concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of atropine.
-
Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the KB.[13]
-
Conclusion
The mechanism of action of this compound is centered on its competitive and reversible antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade of Gq/11 and Gi/o-coupled signaling pathways underlies its diverse and clinically significant physiological effects. A thorough understanding of its binding kinetics and the downstream cellular consequences, as elucidated by the experimental protocols described herein, is fundamental for the continued development and optimization of muscarinic receptor-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsisinternational.org [rsisinternational.org]
Atropine Sulfate: A Comprehensive Technical Guide to its Antagonism of Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a prototypical competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing a crucial role in both pharmacological research and clinical practice. Its non-selective nature, binding with high affinity to all five muscarinic receptor subtypes (M1-M5), makes it an invaluable tool for studying the physiological and pathological roles of the parasympathetic nervous system. This technical guide provides an in-depth analysis of atropine sulfate's mechanism of action, quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Atropine, an alkaloid derived from the plant Atropa belladonna, is a tertiary amine that acts as a non-selective, competitive, and reversible antagonist at muscarinic acetylcholine receptors.[1][2] It exerts its effects by blocking the action of the endogenous neurotransmitter, acetylcholine (ACh), at these G-protein coupled receptors (GPCRs).[2] This blockade of parasympathetic stimulation leads to a wide range of physiological effects, including increased heart rate, decreased secretions, and relaxation of smooth muscle.[2] Understanding the specific interactions of this compound with each muscarinic receptor subtype is fundamental for its application in both basic research and therapeutic development.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, meaning it binds to the same orthosteric site on the muscarinic receptor as acetylcholine, but it does not activate the receptor.[1] This reversible binding prevents acetylcholine from eliciting its downstream signaling effects. The antagonism can be overcome by increasing the concentration of the agonist (acetylcholine) at the receptor site. This relationship is quantitatively described by the Schild equation, which allows for the determination of the antagonist's affinity (pA2 value) for the receptor.[3][4]
Quantitative Data: Binding Affinity and Functional Potency
The affinity and potency of this compound have been extensively characterized across all five human muscarinic receptor subtypes using various in vitro assays.
Radioligand Binding Affinity
Radioligand binding assays are employed to determine the affinity of this compound for the different muscarinic receptor subtypes. These experiments typically involve the displacement of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) by increasing concentrations of unlabeled this compound. The data is used to calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [1] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [1] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [1] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [1] |
Table 1: Binding affinity (Ki) and inhibitory concentration (IC50) of this compound for human muscarinic receptor subtypes.
Functional Antagonism (pA2 Values)
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist in functional assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A slope of unity in the Schild plot is indicative of competitive antagonism.
| Tissue/System | Agonist | Atropine pA2 | Reference |
| Rabbit Ciliary Body Smooth Muscle | Carbachol | 8.97 ± 0.25 | [4] |
| Human Forearm Vasculature | Methacholine | 8.03 ± 0.03 | [5] |
| Rat Pancreatic Acini | Carbachol | 9.15 | [6] |
| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [7] |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [7] |
| Human Umbilical Vein | Acetylcholine | 9.67 | [8] |
Table 2: Functional antagonist potency (pA2) of atropine against various agonists in different tissues and systems.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. Atropine, by blocking these receptors, inhibits these pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).[9][10]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction
This protocol outlines a classic organ bath experiment to determine the pA2 of this compound against an agonist-induced contraction of the guinea pig ileum, which primarily expresses M3 receptors.[11][12]
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution.
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions.
-
Organ bath with a force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol).
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set time.
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value. A slope of approximately 1 confirms competitive antagonism.
In Vitro Functional Assay: Calcium Imaging in CHO Cells
This protocol describes a cell-based assay to measure the antagonistic effect of this compound on agonist-induced calcium mobilization in CHO cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5).[13][14]
Materials:
-
CHO cells stably expressing the muscarinic receptor subtype of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the CHO cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC80) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
Conclusion
This compound remains a cornerstone in the study of muscarinic receptor pharmacology. Its well-characterized, non-selective, and competitive antagonistic properties provide a robust tool for elucidating the roles of the parasympathetic nervous system in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further our understanding of muscarinic receptor function and to develop novel therapeutics targeting this important receptor family.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional role of M2 muscarinic receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Atropine (B194438) Sulfate (B86663)
Introduction
Atropine sulfate is the sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna. It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, making it a clinically significant anticholinergic agent.[1][2][3] Its applications range from treating bradycardia and organophosphate poisoning to use as a mydriatic and cycloplegic agent in ophthalmology.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, and mechanism of action for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless crystal or a white crystalline powder.[5] It is highly soluble in water and soluble in ethanol (B145695).[5] Aqueous solutions are most stable at a pH below 6.[5] The compound is efflorescent in dry air and sensitive to light.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O or C₃₄H₄₈N₂O₁₀S | [6][7] |
| Molecular Weight | 694.83 g/mol (monohydrate) / 676.82 g/mol (anhydrous) | [8][9] |
| IUPAC Name | bis((8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate);sulfuric acid | [6] |
| CAS Number | 55-48-1 (anhydrous), 5908-99-6 (monohydrate) | [6][8] |
| Melting Point | 188-194°C (with decomposition) | [9] |
| Solubility | Very soluble in water; freely soluble in ethanol | [5][9] |
| Appearance | Colorless crystals or white crystalline powder | [5][9] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of atropine, which is subsequently converted to its sulfate salt. The core of the synthesis is the esterification of tropine (B42219) with a derivative of tropic acid.
General Synthesis Workflow
The primary methods for synthesizing atropine involve reacting tropine with a tropic acid precursor, followed by hydrolysis and then salt formation. A common modern approach avoids the direct use of tropic acid, instead using more reactive intermediates to improve yield and efficiency.[10][11]
The overall process can be summarized as:
-
Preparation of Tropine Ester: This key step involves the esterification of tropine. One method reacts tropine with α-formylmethyl phenylacetate.[12]
-
Formation of Atropine: The tropine ester intermediate is then processed to form atropine. This can involve a reduction reaction.[12][13]
-
Salification: The purified atropine base is reacted with sulfuric acid in a suitable solvent to precipitate this compound.[11][12]
-
Purification: The crude this compound is refined through crystallization to achieve the high purity required for pharmaceutical use.[12]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from Tropine
The following protocol is a synthesized methodology based on published patents.[12][13]
Step 1: Preparation of Tropine Ester
-
Charge a reaction vessel with toluene, tropine, and alpha-formylmethyl phenylacetate. A typical mass ratio is 1:30 for tropine to toluene and 1:2-3 for tropine to alpha-formyl methyl phenylacetate.[12]
-
Heat the mixture with stirring to 105-110°C and maintain the reaction for several hours.[12]
-
After the reaction, cool the mixture to 0-5°C to crystallize the tropine ester product.[12]
Step 2: Preparation of Atropine (Base)
-
Dissolve the tropine ester intermediate in a suitable solvent.
-
Add a palladium-carbon catalyst for the reduction reaction.
-
Maintain the reaction temperature strictly between 10-15°C to ensure product quality.[12]
-
Upon completion, filter out the catalyst to obtain a solution of atropine base.
Step 3: Salification to this compound
-
Dissolve the atropine base in absolute ethanol. Medicinal carbon can be added, and the solution refluxed at 70-80°C for decolorization, followed by filtration.[12]
-
Cool the filtrate to 20-30°C.
-
Slowly add a solution of sulfuric acid in ethanol dropwise to adjust the pH to 4-5.[12]
-
Stir the mixture for approximately 30 minutes at 20-30°C.
Step 4: Crystallization and Purification
-
Add acetone to the mixture and cool to below 10°C.[12]
-
Allow crystallization to proceed for at least 8 hours.[12]
-
Collect the crude this compound crystals via suction filtration and wash with acetone.[12]
-
Dry the crude product. Further refinement can be performed by recrystallization to obtain purified this compound.[12]
Characterization and Quality Control Protocols
Ensuring the purity and uniformity of this compound is critical. Several analytical techniques are employed.
Protocol: Preparation of Triturate (Wet Mixing Method)
For low-dose formulations, this compound is often prepared as a triturate with an excipient like lactose (B1674315).
-
Dissolve 1.0 g of this compound in 1 mL of water.[14]
-
Add 9.0 g of lactose hydrate (B1144303) to the solution and mix thoroughly.[14]
-
Dry the mixture at 60°C for approximately 5 hours.[14]
-
Sieve the dried triturate through an 80-mesh screen to ensure uniformity.[14]
Protocol: Impurity Profiling by MEEKC
Microemulsion Electrokinetic Chromatography (MEEKC) is a validated method for determining atropine and its degradation products (e.g., tropic acid, apoatropine) and related impurities.[15]
-
Standard Preparation: Prepare stock solutions of this compound and known impurities in a suitable solvent.
-
Background Electrolyte (BGE): An optimal BGE consists of 0.8% (w/w) octane, 6.62% (w/w) 1-butanol, 4.44% (w/w) SDS, 2.0% (w/w) 2-propanol, and 86.14% (w/w) 10 mM sodium tetraborate (B1243019) buffer at pH 9.2.[15]
-
Separation Conditions:
-
Analysis: Inject the sample and compare the resulting electropherogram to standards to identify and quantify impurities.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound's pharmacological effects stem from its role as a competitive antagonist at muscarinic acetylcholine (ACh) receptors (subtypes M1-M5).[3] It blocks the action of ACh, the primary neurotransmitter of the parasympathetic nervous system.[1][16] This blockade inhibits the "rest and digest" functions and leads to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[4][16]
Signaling Pathway
-
Without Atropine: ACh released from vagal nerves binds to M2 muscarinic receptors on cardiac cells (e.g., SA and AV nodes).[1][3] These G-protein coupled receptors (GPCRs) inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which slows the heart rate.[2][3]
-
With Atropine: Atropine competitively binds to the same M2 receptors, preventing ACh from binding.[1] This antagonism blocks the inhibitory signal, leading to an increase in adenylyl cyclase activity, a rise in cAMP, and an accelerated heart rate.[2][17]
Caption: Atropine's antagonism of the M2 muscarinic receptor.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. benchchem.com [benchchem.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | 55-48-1 [chemicalbook.com]
- 6. This compound | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Atropine sulphate | C34H50N2O11S | CID 6604498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. scribd.com [scribd.com]
- 11. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 12. CN113321648B - Synthetic method of this compound - Google Patents [patents.google.com]
- 13. CN104402877A - Preparation method of atropine sulphate - Google Patents [patents.google.com]
- 14. Assessment of drug content uniformity of this compound triturate by liquid chromatography–tandem mass spectrometry, X-ray powder diffraction, and Raman chemical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 17. summahealth.org [summahealth.org]
Atropine Sulfate in Autonomic Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in studies of the autonomic nervous system. Atropine sulfate, a non-selective muscarinic antagonist, is a critical pharmacological tool for elucidating the role of the parasympathetic nervous system in various physiological and pathophysiological processes. This document details its mechanism of action, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive, reversible antagonist of acetylcholine (B1216132) (ACh) at all subtypes of muscarinic receptors (M1-M5).[1][2] By blocking these receptors, atropine effectively inhibits the physiological effects of the parasympathetic nervous system.[2][3] This blockade prevents the actions of ACh released from postganglionic parasympathetic neurons, leading to a range of effects on various organ systems.[4] The antagonism is surmountable, meaning it can be overcome by increasing the concentration of acetylcholine at the receptor sites.[5]
The five subtypes of muscarinic receptors are coupled to different G-protein signaling cascades:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[6][7] Antagonism of these receptors by atropine inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[6][8]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6][9] Atropine's blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various physiological parameters, providing a reference for researchers designing and interpreting experiments.
Table 1: Cardiovascular Effects of this compound
| Parameter | Species/Model | This compound Dose | Observed Effect | Reference(s) |
| Heart Rate | Human | 0.04 mg/kg IV | Increase from 70 ± 2 bpm to 119 ± 3 bpm at rest. | [5] |
| Human | 1 mg IV | Significant increase in heart rate. | [10] | |
| Rat | 5-80 mg/kg | Dose-dependent reduction in heart rate and blood pressure at high doses. | [11] | |
| Dog | 0.04 mg/kg IV | Increase in heart rate to ≥ 135–140 bpm or a 50%–100% increase from baseline. | [4] | |
| Heart Rate Variability (HRV) | Human | 0.6 mg IV | Significant increase in the short-term scaling exponent α1 (1.01 ± 0.23 vs 1.43 ± 0.19). | [3][12][13] |
| Human | 0.01 mg/kg IM | Attenuated the increase in the high-frequency to low-frequency (Hi:Lo) ratio during thoracic epidural anesthesia. | [14] | |
| Human | 0.1-2.0 mg/70g IV | 97% decrease in the recumbent respiratory ratio, indicating a reduction in vagal tone. | [15] | |
| Blood Pressure | Rat | 5-80 mg/kg | Dose-dependent reduction in blood pressure at high doses. | [11] |
Table 2: Effects of this compound on Secretions and Smooth Muscle
| Parameter | Species/Model | This compound Dose | Observed Effect | Reference(s) |
| Salivary Flow | Human (Children) | 0.01 mg/kg sublingually | 80.3% reduction in unstimulated salivary flow and 79.4% reduction in stimulated flow after 90 minutes. | [11] |
| Human (Adults) | 0.6 mg and 1.2 mg sublingually | Significant reduction in saliva secretion. | [9] | |
| Gastrointestinal Motility | Human | 0.6 mg IV bolus then 0.25 mg/hour | Decreased antral manometric motility index and slowed gastric emptying postprandially. | [16] |
| Human | 7 µg/kg IV bolus | Delayed mouth-to-ileum transit of polyethylene (B3416737) glycol. | [17] | |
| Rat | ID20 and ID50 doses | Dose-dependent inhibition of gastrointestinal motility. | [18] | |
| Vascular Smooth Muscle | Rat Aorta (in vitro) | 1-100 µM | Progressive relaxation of phenylephrine-precontracted aortic rings. | [7][19] |
| Rat Aorta (in vitro) | 10 nM - 1.0 µM | Progressive restoration of contraction to phenylephrine. | [7][19] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vivo Cardiovascular Studies in Rodents
Objective: To assess the effect of this compound on heart rate and blood pressure in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats (200-450 g)
-
Urethane anesthetic
-
This compound solution (sterile, for injection)
-
Saline solution (0.9%, sterile)
-
Intravenous (jugular vein) or intraperitoneal injection setup
-
ECG and blood pressure monitoring system
Protocol:
-
Anesthetize the rat with urethane.
-
Surgically expose the jugular vein for intravenous administration or prepare for intraperitoneal injection.
-
Connect the animal to an ECG and blood pressure monitoring system to record baseline measurements.
-
Administer a single intravenous or intraperitoneal dose of this compound. Doses can range from 0.05 mg/kg for parasympathetic blockade to higher doses (e.g., 5-80 mg/kg) to investigate dose-dependent effects.[8][11]
-
Record heart rate and blood pressure continuously or at specific time points (e.g., 5, 15, 30, and 60 minutes) post-injection.[6]
-
For autonomic blockade studies, a combination of atropine (e.g., 1 mg/kg) and a beta-blocker like propranolol (B1214883) can be used.[6]
In Vitro Smooth Muscle Contractility Assay
Objective: To determine the antagonistic effect of this compound on acetylcholine-induced contractions of isolated smooth muscle (e.g., guinea pig ileum or rat aorta).
Materials:
-
Guinea pig ileum or rat thoracic aorta
-
Organ bath system with temperature control and aeration
-
Krebs-Henseleit or Tyrode's physiological salt solution
-
Acetylcholine chloride solution
-
This compound solution
-
Isotonic transducer and data acquisition system
Protocol:
-
Isolate the desired smooth muscle tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60 minutes), with periodic washing.
-
Elicit a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath.
-
After washing and re-equilibration, incubate the tissue with a known concentration of this compound for a set time (e.g., 30 minutes).
-
In the continued presence of atropine, repeat the cumulative concentration-response curve for acetylcholine.
-
The rightward shift of the acetylcholine concentration-response curve in the presence of atropine indicates competitive antagonism.
Heart Rate Variability (HRV) Analysis in Humans
Objective: To quantify the effect of this compound on autonomic control of the heart using HRV analysis.
Materials:
-
Human subjects (healthy volunteers)
-
This compound for intravenous injection
-
ECG recording equipment
-
HRV analysis software
Protocol:
-
Obtain informed consent from all subjects and ensure ethical approval for the study.
-
Record a baseline ECG for a defined period (e.g., 5-15 minutes) with the subject in a resting, supine position.
-
Administer a single intravenous dose of this compound (e.g., 0.04 mg/kg or a fixed dose of 0.6 mg).[3][5]
-
Record a post-infusion ECG for a similar duration as the baseline recording, starting at a specified time after administration (e.g., 20 minutes).[5]
-
Analyze the R-R intervals from both ECG recordings using HRV software to calculate time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power) parameters.
-
Compare the pre- and post-atropine HRV parameters to assess the degree of vagal blockade.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound in autonomic nervous system research.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways antagonized by this compound.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for in vivo cardiovascular studies using atropine.
Logical Relationship of Atropine's Effect on Heart Rate Variability
Caption: Logical flow of atropine's effect on heart rate variability.
Conclusion
This compound remains an indispensable tool in autonomic nervous system research. Its well-characterized mechanism of action as a non-selective muscarinic antagonist allows for the targeted investigation of parasympathetic function. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively design and execute studies to further unravel the complexities of autonomic regulation in health and disease. The provided visualizations offer a clear framework for understanding the signaling pathways and experimental procedures involved in atropine-based research. Careful consideration of dosage, route of administration, and the specific research question is paramount to obtaining robust and interpretable results.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. scribd.com [scribd.com]
- 3. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. Efficacy of pharmacological blockade of the cardiac parasympathetic system with atropine in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – Rat Guide [ratguide.com]
- 9. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acls-algorithms.com [acls-algorithms.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Sublingual this compound Use for Sialorrhea in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 14. Atropine premedication attenuates heart rate variability during high thoracic epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of morphine and atropine on motility and transit in the human ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Atropine Sulfate Pharmacokinetics in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of atropine (B194438) sulfate (B86663) in key animal models used in preclinical research. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this critical anticholinergic agent.
Core Pharmacokinetic Parameters of Atropine Sulfate
Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, undergoes a series of processes in the body, including absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting the therapeutic and toxicological effects of the drug. The following tables summarize key pharmacokinetic data for this compound across various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F%) | Reference |
| Intramuscular (IM) | ~0.04 | 33 | - | 52 | 44 | 3.2 | - | [1] |
| Endotracheal | 0.02 | 23.9 ± 5 | - | 28.0 ± 7.9 | - | - | - | [2][3] |
| Endobronchial | 0.02 | 40.0 ± 7.8 | - | 39.3 ± 5.2 | - | - | - | [2][3] |
| Intramuscular (IM) | 0.05 | - | - | - | Reduced by 39% in hypothyroidism | Reduced by 22% in hypovolemia | Increased in hypothyroidism | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) | Clearance (Cl) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F%) | Reference |
| Intravenous (IV) | 10 | - | - | Higher than ipratropium (B1672105) | ~3.5 | ~3 | - | [5] |
| Intraperitoneal (IP) | 50 | - | - | - | - | - | - | [5] |
| Oral | 50 | - | - | - | - | - | - | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Rabbits
| Co-administered Drug | Route of Administration | Dose (mg/kg) | Cmax (mg/L) | Tmax | Half-life (t½) (h) | Clearance (Cl) (L/kg/h) | Volume of Distribution (Vd) | Reference |
| Aminophylline (IV) | Intramuscular (IM) | 1 | 19.6 ± 1.1 (Theophylline) | - | 3.66 ± 0.40 (Theophylline) | 0.23 ± 0.03 (Theophylline) | No significant variation | [6] |
Note: Data for rabbits primarily reflects the influence of atropine on the pharmacokinetics of a co-administered drug.
Table 4: General Pharmacokinetic Properties of Atropine
| Property | Description | Reference |
| Absorption | Readily absorbed after oral, intramuscular, and endotracheal administration. Intramuscular administration results in rapid absorption. | [7] |
| Distribution | Widely distributed throughout the body. The apparent volume of distribution is between 1.0 and 1.7 L/kg following intravenous administration. Protein binding ranges from 14% to 44%. | [7] |
| Metabolism | Primarily metabolized in the liver via enzymatic hydrolysis. Major metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid. Organophosphate pesticides can inhibit atropine metabolism. | [7] |
| Excretion | Approximately 13% to 50% of the drug is excreted unchanged in the urine. The plasma half-life generally ranges from 2 to 4 hours. | [7][8] |
Experimental Protocols
The following section details typical methodologies employed in pharmacokinetic studies of this compound in animal models. These protocols are provided as a reference and should be adapted based on specific research objectives and institutional guidelines.
Animal Models and Dosing
-
Species: Common animal models include mice (e.g., C57BL/6), rats, dogs (e.g., Beagle), and rabbits.[1][6][9]
-
Formulation: this compound is typically dissolved in sterile 0.9% saline for parenteral administration.[9]
-
Administration Routes:
-
Intravenous (IV): Administered as a bolus dose, often via the tail vein in rodents or the cephalic vein in dogs.[10]
-
Intramuscular (IM): A common route for preclinical studies.
-
Oral (PO): Administered via oral gavage, typically as a suspension in a vehicle like 0.5% methylcellulose.[10]
-
Intraperitoneal (IP): A frequent route of administration in rodent studies.[9]
-
-
Dosage: The dose of this compound varies depending on the animal model and the intended pharmacological effect. For instance, in mice, a dose of 1 mg/kg via intraperitoneal injection has been used to reverse drug-induced bradycardia.[9]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For intravenous administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points often include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[10]
-
Sample Volume: Approximately 0.1 mL for rodents and 1 mL for dogs.[10]
-
Anticoagulant: Blood samples are typically collected in tubes containing K2-EDTA.[10]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[10]
Analytical Methods for Quantification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying atropine in plasma samples. The process typically involves protein precipitation of the plasma sample with an organic solvent like acetonitrile (B52724) (often containing an internal standard), followed by analysis of the supernatant.[10]
-
Radioreceptor Assay (RRA): This method measures the concentration of atropine based on its ability to competitively displace a radiolabeled ligand (e.g., [N-methyl-3H]-scopolamine methyl chloride) from muscarinic receptors, often from rat cerebral cortex membranes.[1]
Signaling Pathways and Experimental Workflows
Atropine Signaling Pathway
Atropine functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5). This blockade prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades.
Caption: Atropine's mechanism of action as a muscarinic antagonist.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound in an animal model.
Caption: A typical workflow for an in-vivo pharmacokinetic study.[11]
References
- 1. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of atropine on pharmacokinetics of theophylline in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. admescope.com [admescope.com]
Atropine Sulfate and Heart Rate Modulation: A Technical Guide to its Pharmacodynamics
Abstract: This document provides an in-depth technical analysis of the pharmacodynamics of atropine (B194438) sulfate (B86663), with a primary focus on its dose-dependent effects on heart rate. Atropine, a non-selective muscarinic antagonist, is a cornerstone therapy for symptomatic bradycardia. Its mechanism of action involves the competitive blockade of acetylcholine (B1216132) receptors, leading to a complex interplay of physiological responses. This guide details the underlying signaling pathways, summarizes quantitative data from key studies in structured tables, and provides detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular interactions and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Pharmacodynamics of Atropine Sulfate
Mechanism of Action: Muscarinic Receptor Antagonism
This compound is a tropane (B1204802) alkaloid that functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits a high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), thereby inhibiting the physiological effects of acetylcholine (ACh) mediated through these receptors.[1][3] In the context of cardiac function, its effects are primarily mediated by the blockade of M2 muscarinic receptors, which are densely expressed in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[4][5]
By competitively binding to these M2 receptors, atropine prevents ACh released from the vagus nerve from exerting its "braking" effect on the heart.[4][6] This parasympatholytic action effectively removes the vagal tone, allowing for an increase in the heart's intrinsic firing rate.[4][7]
Signaling Pathway: Parasympathetic Regulation of Heart Rate
Under normal physiological conditions, the parasympathetic nervous system, via the vagus nerve, modulates cardiac activity to maintain a resting heart rate.[8] This process is initiated by the release of acetylcholine at the neuromuscular junction in the heart.
-
Acetylcholine Release: The vagus nerve releases ACh, which acts as the primary neurotransmitter.[4]
-
M2 Receptor Activation: ACh binds to M2 muscarinic receptors on pacemaker cells within the SA and AV nodes.[4]
-
G-Protein Coupling: The M2 receptor is coupled to an inhibitory G-protein (Gi).[4]
-
Downstream Effects: Activation of the Gi protein leads to two primary intracellular events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Activation of K+ Channels: The G-protein's βγ-subunit directly activates acetylcholine-sensitive potassium channels (K_ACh), leading to an efflux of potassium ions.[4]
-
-
Physiological Response: The combined effect of reduced cAMP and potassium efflux is the hyperpolarization of the pacemaker cell membrane and a decrease in the slope of phase 4 diastolic depolarization. This makes it take longer for the cell to reach the threshold for firing, resulting in a decreased heart rate (negative chronotropy) and slowed conduction through the AV node (negative dromotropy).[1][4]
Atropine's Pharmacodynamic Intervention
This compound exerts its primary effect by interrupting the previously described signaling cascade.
-
Competitive Blockade: Atropine, administered intravenously in clinical settings, circulates and reaches the M2 receptors on cardiac pacemaker cells.[2] It competitively blocks the binding site for acetylcholine.[2][9]
-
Inhibition of Parasympathetic Tone: By preventing ACh from binding, atropine effectively removes the parasympathetic "brake" on the heart.[6][7] The inhibitory Gi protein is not activated, leading to a disinhibition of adenylyl cyclase and preventing the opening of K_ACh channels.
-
Unopposed Sympathetic Influence: With the parasympathetic influence blocked, the underlying sympathetic tone becomes dominant. This results in an increased rate of firing from the SA node and enhanced conduction velocity through the AV node.[6]
-
Physiological Response: The net effect is an increase in heart rate (positive chronotropy).[10][11] This is the primary therapeutic goal when using atropine to treat symptomatic bradycardia.[8][12]
Dose-Dependent Effects on Heart Rate
The effect of atropine on heart rate is markedly dose-dependent. While therapeutic doses reliably increase heart rate, low doses can induce a paradoxical slowing.
Paradoxical Bradycardia at Low Doses
At low doses (generally <0.5 mg in adults), atropine can cause a transient decrease in heart rate.[13][14] The leading hypothesis for this paradoxical effect involves the blockade of presynaptic M1 muscarinic autoreceptors on vagal nerve endings. These M1 receptors normally function to inhibit further acetylcholine release in a negative feedback loop. By blocking these inhibitory presynaptic receptors, low concentrations of atropine can paradoxically increase the amount of ACh released into the synapse. This surge in local ACh can temporarily overcome the blockade at the postsynaptic M2 receptors, resulting in a brief period of decreased heart rate.[13]
Therapeutic Doses and Vagal Blockade
For the treatment of symptomatic bradycardia, the standard adult dose is 1 mg administered intravenously, which can be repeated every 3-5 minutes up to a maximum total dose of 3 mg.[7][12][15] This dose is sufficient to achieve significant M2 receptor blockade, leading to a reliable increase in heart rate.[15] A total dose of 3 mg is generally considered to produce complete vagal blockade.
Quantitative Data on Heart Rate Changes
The following table summarizes quantitative data from various studies on the effect of this compound on heart rate.
| Dose | Route of Administration | Subject Population | Baseline Heart Rate (bpm, mean ± SD) | Post-Atropine Heart Rate (bpm, mean ± SD) | Change in Heart Rate (bpm, mean ± SD) | Citation |
| 0.04 mg/kg | Intravenous | 11 normal males (at rest) | 70 ± 2 | 119 ± 3 | +49 ± 4 | [16] |
| 0.5 mg | Intravenous | 26 patients with suspected CAD | Not specified | Not specified | +15 ± 9 (pre-exercise) | [17] |
| 0.01% Eyedrops (approx. 0.01 mg total dose) | Topical (Ocular) | 60 pediatric patients | 79 (mean) | 75 (mean) | -4 (mean) | [18][19][20] |
| Not specified | Intravenous | 13 pediatric patients | ~85 (mean, baseline) | ~145 (mean, peak at 15 min) | ~+60 (peak) | [21] |
Experimental Protocols
Protocol: Parasympathetic Blockade in Healthy Males
-
Objective: To evaluate the efficacy and duration of parasympathetic blockade with a high dose of atropine using a standardized isometric exercise test.[16]
-
Experimental Protocol:
-
Subjects: 11 healthy adult males.
-
Baseline Measurement: Resting heart rate was measured in the supine and sitting positions. A baseline isometric exercise test (handgrip at maximum intensity for 10 seconds) was performed to measure the initial heart rate response.
-
Drug Administration: this compound (0.04 mg/kg body weight) was administered intravenously.
-
Post-Infusion Monitoring: Heart rate was continuously monitored. The isometric exercise test was repeated at approximately 20, 33, 42, 52, and 61 minutes post-infusion.
-
Data Analysis: The heart rate increase induced by the exercise was compared between the baseline and post-atropine states to determine the effectiveness of the blockade.[16]
-
-
Key Findings: The resting heart rate increased from a mean of 70 bpm to 119 bpm after atropine administration. The heart rate increase from isometric exercise was significantly blunted from +22 bpm at baseline to +4 bpm after atropine, and this effect was sustained for at least one hour.[16]
Protocol: Atropine in Treadmill Exercise Echocardiography
-
Objective: To evaluate the effect of a standard clinical dose of atropine on the heart rate response during and after treadmill exercise echocardiography.[17]
-
Experimental Protocol:
-
Subjects: 52 patients with known or suspected coronary artery disease.
-
Randomization: Subjects were randomly assigned to one of two groups in a double-blind fashion.
-
Drug Administration: One group received 0.5 mg of atropine intravenously, while the control group received an equivalent volume of saline.
-
Procedure: All subjects underwent standard treadmill exercise echocardiography.
-
Data Collection: Heart rate was recorded before exercise, during the first 5 minutes of exercise, and throughout a 10-minute recovery period. Echocardiographic images were acquired post-exercise.
-
Data Analysis: The heart rate response curves and other clinical parameters were compared between the atropine and saline groups.[17]
-
-
Key Findings: The atropine group had a significantly greater pre-exercise increase in heart rate (+15 bpm vs. +5 bpm for saline). Heart rate remained significantly higher in the atropine group during early exercise and throughout the recovery and image acquisition period, which may impact test sensitivity.[17]
Conclusion
This compound's effect on heart rate is a direct consequence of its function as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M2 subtype in the heart's conduction nodes. By blocking the parasympathetic nervous system's inhibitory influence, atropine allows for an increase in heart rate, a therapeutic effect crucial in the management of symptomatic bradycardia. The dose-response relationship is complex, featuring paradoxical bradycardia at low doses and a reliable tachycardic response at therapeutic doses. A thorough understanding of these pharmacodynamic principles is essential for its safe and effective clinical application and for its use as a pharmacological tool in cardiovascular research.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. summahealth.org [summahealth.org]
- 8. How Does Atropine Help People with Bradycardia? [healthline.com]
- 9. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Atropine training - PALS Pharmacology video | ProPALS [propals.io]
- 11. Atropine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PulmCrit- Epinephrine vs. atropine for bradycardic periarrest [emcrit.org]
- 14. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acls-algorithms.com [acls-algorithms.com]
- 16. Efficacy of pharmacological blockade of the cardiac parasympathetic system with atropine in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of atropine injection on heart rate response during treadmill exercise echocardiography: a double-blind randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organscigroup.com [organscigroup.com]
- 19. organscigroup.com [organscigroup.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Adverse Cardiovascular Effects of Phenylephrine Eye Drops Combined With Intravenous Atropine [frontiersin.org]
An In-depth Technical Guide to the Metabolic Pathways of Atropine Sulfate in Humans and Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical medication with a wide range of therapeutic applications. Understanding its metabolic fate is paramount for drug development, toxicology, and optimizing clinical use. This guide provides a comprehensive overview of the metabolic pathways of atropine in humans and various animal species, highlighting key enzymatic reactions, major metabolites, and significant interspecies differences. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided.
Introduction
Atropine is a tropane (B1204802) alkaloid, existing as a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component. Its clinical utility stems from its ability to block the effects of acetylcholine at muscarinic receptors, leading to effects such as increased heart rate, reduced salivation and other secretions, and mydriasis. The metabolism of atropine is complex, involving several enzymatic pathways that can vary significantly between species, impacting both efficacy and toxicity profiles. This document delineates these pathways to provide a foundational resource for researchers.
Core Metabolic Pathways
The biotransformation of atropine primarily occurs in the liver and involves both Phase I and Phase II reactions. The major pathways are enzymatic hydrolysis, N-demethylation, and to a lesser extent, N-oxidation and glucuronidation.[1][2]
Enzymatic Hydrolysis
The most significant metabolic route for atropine is the hydrolysis of its ester bond, yielding tropine (B42219) and tropic acid.[3][4] This reaction is catalyzed by carboxylesterases, particularly a specific enzyme known as atropinesterase (EC 3.1.1.10).[5]
-
Enzymes Involved: Carboxylesterases (CES), including atropinesterase and butyrylcholinesterase (BChE).[6][7]
-
Products: Tropine and Tropic Acid.[8]
-
Species Variation: The presence and activity of atropinesterase are highly variable across species. Certain rabbits possess a very high serum atropinesterase activity, making them remarkably resistant to atropine's toxic effects.[9][10] While human plasma does exhibit some capacity to hydrolyze atropine, this activity is significantly lower than in atropinesterase-positive rabbits and is largely attributed to BChE.[6][11] Most other species, including dogs, goats, guinea pigs, pigs, and rhesus monkeys, show a low rate of atropine hydrolysis in plasma.[5][12]
N-demethylation
This Phase I reaction involves the removal of the N-methyl group from the tropane ring, resulting in the formation of noratropine (B1679849) (also known as norhyoscyamine).[13][14]
-
Enzymes Involved: This pathway is believed to be mediated by cytochrome P450 (CYP450) enzymes in the liver.[15]
-
Significance: Noratropine is a major metabolite in humans, accounting for a significant portion of the excreted dose.[8]
N-oxidation
Another metabolic transformation involves the oxidation of the nitrogen atom in the tropane ring.
-
Enzymes Involved: Likely mediated by hepatic microsomal mono-oxygenases.[17]
-
Product: Atropine-N-oxide.[8]
-
Human Metabolism: In humans, the equatorial isomer of atropine-N-oxide is a notable metabolite found in urine.[8]
Glucuronidation
As a Phase II conjugation reaction, glucuronidation serves to increase the water solubility of atropine or its metabolites, facilitating their renal excretion. While not a primary pathway for the parent drug in humans, it can occur.[12][18]
-
Enzymes Involved: UDP-glucuronosyltransferases (UGTs), located in the endoplasmic reticulum of liver cells.[19][20][21]
-
Significance: No conjugated metabolites of atropine were detected in one key human study, suggesting this is a minor pathway in humans.[8] However, glucuronidation reactions have been reported as a metabolic route in other species.[12]
Metabolic Pathways: A Visual Guide
The following diagram illustrates the primary metabolic transformations of atropine.
Quantitative Data and Species Differences
The metabolism of atropine varies considerably among species, which is reflected in the quantitative excretion of metabolites and pharmacokinetic parameters.[15]
Table 1: Urinary Excretion of Atropine and Metabolites in Humans
(Based on a study with [3H]atropine sulfate administered to a human volunteer)
| Compound | Percentage of Administered Dose in Urine |
| Unchanged Atropine | ~50%[8][17] |
| Noratropine | ~24%[8][17] |
| Atropine-N-oxide | ~15%[8][17] |
| Tropic Acid | ~3%[8] |
| Tropine | ~2%[8][17] |
| Conjugates | Not detectable[8] |
Note: Evidence suggests stereoselective metabolism, with the (+)-hyoscyamine enantiomer being excreted unchanged while the active (-)-hyoscyamine is metabolized.[8][17]
Table 2: Comparative Pharmacokinetics and Metabolism in Humans vs. Animals
| Species | Primary Metabolic Pathways | Key Features & Notes |
| Human | N-demethylation, N-oxidation, Hydrolysis | Approx. 50% excreted unchanged in urine.[8][17] Half-life is ~2-4 hours.[3] Metabolism is inhibited by organophosphate pesticides.[1][2] |
| Rabbit | Ester Hydrolysis | Certain individuals possess high levels of serum atropinesterase, leading to rapid hydrolysis and high resistance to atropine.[5][9][10] |
| Dog | Limited Metabolism | A high percentage of atropine is excreted unchanged in the urine.[15] Dogs are about ten times more sensitive to the CNS effects of atropine than mice or rats.[15] |
| Mouse | Hydrolysis, Hydroxylation, N-demethylation | Metabolizes atropine more rapidly than dogs.[15] |
| Rat | - | Similar to mice in sensitivity, suggesting more extensive metabolism than dogs.[15] LD50 values are 620-670 mg/kg bw (oral).[22] |
| Sheep | - | After a 2 mg IM dose, tmax was 2.9 minutes and Cmax was 11.3 ng/ml.[22] Herbivores are generally more resistant than carnivores.[10] |
Experimental Protocols
The study of atropine metabolism typically involves the administration of the drug to a subject, followed by the collection of biological samples and analysis using chromatographic techniques.
General Experimental Workflow
A typical in-vivo study follows these steps:
-
Subject Selection: Human volunteers or specific animal models (e.g., New Zealand white rabbits, Sprague-Dawley rats) are chosen.
-
Drug Administration: A precise dose of this compound (often radiolabelled, e.g., with ³H) is administered, typically via intravenous (IV) or intramuscular (IM) injection.[8][17]
-
Sample Collection: Urine and blood samples are collected at predetermined time intervals over a period (e.g., 24-48 hours).
-
Sample Preparation:
-
Urine: May be directly analyzed or subjected to extraction (e.g., liquid-liquid extraction) to concentrate the analytes.
-
Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected for analysis.
-
-
Analytical Separation and Detection: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the most common technique for separating atropine from its metabolites.[8][23] Detection is often achieved using:
-
Quantification: Metabolites are identified by comparing their retention times and mass spectra to known standards. Quantification is performed by creating calibration curves with these standards.[23][25]
Diagram: Typical Experimental Workflow
In-vitro Methodology: Microsomal Assays
To study specific enzymatic pathways, in-vitro assays using liver microsomes are employed.
-
Objective: To determine the kinetics of specific metabolic reactions (e.g., glucuronidation).[19][26]
-
Protocol:
-
Preparation: Human liver microsomes (HLM) are prepared from donor tissue.[20]
-
Incubation: Microsomes are incubated at 37°C in a buffered solution containing the substrate (atropine), and necessary cofactors (e.g., UDP-glucuronic acid for UGT assays). The microsomal membrane may be disrupted using a pore-forming agent like alamethicin (B1591596) to ensure cofactor access to the enzyme's active site.[20][21]
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The formation of the metabolite is quantified using LC-MS/MS.
-
Kinetics: By varying the substrate concentration, key enzyme kinetic parameters like Vmax and Km can be determined.
-
Conclusion
The metabolism of this compound is characterized by distinct pathways, with N-demethylation and N-oxidation being prominent in humans, while enzymatic hydrolysis via atropinesterase is a dominant and highly variable feature in certain animal species, particularly rabbits. A significant portion of atropine is excreted unchanged in humans. These species-specific differences are critical considerations for preclinical drug development and toxicological studies, as data from animal models may not always be directly translatable to human pharmacokinetics. The methodologies outlined provide a robust framework for further investigation into the biotransformation of this essential drug.
References
- 1. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The presence of atropinesterase activity in animal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropinesterase and cocainesterase of rabbit serum: localization of the enzyme activity in isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetscraft.com [vetscraft.com]
- 11. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Noratropine | TargetMol [targetmol.com]
- 15. Species Differences in Drug Metabolism | Annual Reviews [annualreviews.org]
- 16. Noratropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 19. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. SPECTROPHOTOMETRIC DETERMINATION OF ATROPINE | Semantic Scholar [semanticscholar.org]
- 26. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Technical Guide for Pharmacological Characterization of Muscarinic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in the pharmacological evaluation of muscarinic acetylcholine (B1216132) receptors (mAChRs). Atropine sulfate, a non-selective competitive antagonist, is an indispensable tool for elucidating the physiological and pathophysiological roles of the five muscarinic receptor subtypes (M1-M5). This document details its mechanism of action, binding affinities, and provides standardized protocols for key experimental assays.
Introduction to this compound and Muscarinic Receptors
Atropine is a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna.[1] It functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine.[2] This non-selective antagonism makes this compound a powerful tool for globally probing the involvement of the muscarinic system in various physiological processes.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of functions in the central and peripheral nervous systems. They are broadly classified into two families based on their G-protein coupling:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
-
M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Data Presentation: this compound Binding Affinities
The affinity of this compound for each muscarinic receptor subtype is a critical parameter in designing and interpreting pharmacological experiments. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data compiled from radioligand binding assays.[3]
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The distinct signaling cascades initiated by the activation of different muscarinic receptor subtypes are fundamental to their diverse physiological effects.
Caption: M1, M3, and M5 receptor signaling cascade.
Caption: M2 and M4 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. This workflow outlines a competitive binding experiment to determine the Ki of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Atropine as a Competitive Antagonist
The competitive nature of atropine's antagonism at muscarinic receptors can be visualized as a direct competition with acetylcholine for the same binding site.
Caption: Competitive antagonism of acetylcholine by atropine.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled ligand for non-specific binding (e.g., a high concentration of atropine).
-
50 µL of a serial dilution of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed cells into the 96-well plates and allow them to adhere and grow to confluence overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Antagonist Pre-incubation: For antagonist studies, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's liquid handling to add a fixed concentration of acetylcholine (typically the EC80) to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist experiments, plot the response as a percentage of the control (agonist only) against the logarithm of the this compound concentration to determine the IC50.
cAMP Accumulation Functional Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following the activation of Gi-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M2 or M4 receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided in the kit).
Procedure:
-
Cell Plating: Seed cells into a suitable microplate and grow to confluence.
-
Antagonist Pre-incubation: Add varying concentrations of this compound and incubate.
-
Agonist and Forskolin Stimulation: Add a mixture of acetylcholine and a fixed concentration of forsklin to the wells. The forskolin stimulates cAMP production, which is then inhibited by the activated M2/M4 receptors.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and follow the protocol of the specific cAMP assay kit to measure the amount of cAMP produced.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the acetylcholine concentration (for agonist curves) or the this compound concentration (for antagonist curves) to determine EC50 or IC50 values, respectively.
Schild Analysis for Competitive Antagonism
A Schild analysis is performed to determine if an antagonist acts competitively and to quantify its affinity (pA2 value).
Procedure:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., calcium mobilization or isolated tissue contraction) to generate a full dose-response curve for an agonist (e.g., acetylcholine) in the absence of the antagonist.
-
Generate Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
Calculate Dose Ratios: For each concentration of atropine, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Analysis: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.[4] The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKb (the negative logarithm of the Ki).
Conclusion
This compound remains a cornerstone in the pharmacological study of muscarinic receptors. Its well-characterized, non-selective, competitive antagonism allows researchers to probe the function of the entire muscarinic system. By employing the standardized protocols and understanding the underlying signaling pathways detailed in this guide, scientists and drug development professionals can effectively utilize this compound to investigate muscarinic receptor activity and its role in health and disease.
References
- 1. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 4. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of atropine (B194438) sulfate (B86663) on the central nervous system (CNS). Atropine, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its ability to cross the blood-brain barrier allows it to exert significant and dose-dependent effects on the CNS, ranging from mild stimulation to severe anticholinergic delirium. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Core Mechanism of Action in the CNS
Atropine sulfate's primary mechanism of action within the central nervous system is the competitive blockade of acetylcholine (ACh) at muscarinic receptors (M1-M5).[1] By preventing ACh from binding, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system and disrupts cholinergic transmission in the brain.[2] This antagonism alters neuronal excitability and interferes with cholinergic-mediated cognitive processes such as learning and memory.
dot
Quantitative Data
Muscarinic Receptor Binding Affinities of Atropine
Atropine exhibits high affinity for all five muscarinic receptor subtypes. The following table summarizes the inhibitory constants (Ki) and IC50 values from various studies.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data compiled from radioligand binding assays.
Dose-Dependent Effects on Human Performance
Studies in human volunteers have demonstrated a clear dose-dependent impairment of cognitive and psychomotor performance following intramuscular administration of this compound.
| Dose (mg/70 kg) | Effect on Performance | Onset of Effects | Duration of Effects |
| 1.5 | No significant effects detected. | - | - |
| 3.0 | Occasional impairments in accuracy and speed. | 1.5 hours post-administration | Return to baseline by 7-9 hours |
| 6.0 | Reliable impairments in accuracy and speed. | 1.5 hours post-administration | Return to baseline by 7-9 hours |
Performance was assessed using a computerized Performance Assessment Battery (PAB), Digit Symbol Substitution Test (DSST), and a psychomotor test of hand-eye coordination.[3][4]
Quantitative Electroencephalogram (EEG) Effects
Atropine administration induces significant, dose-dependent changes in the human electroencephalogram (EEG), indicative of altered cortical activity.
| Dose (mg/70 kg) | Change in EEG Power |
| 1.5 - 6.0 | Significant increase in delta power. |
| Significant decrease in alpha power. | |
| Tendency for increased theta power. | |
| Reduction in beta and theta frequency. |
These changes are associated with reduced vigilance and dose-related increases in sedation and dysphoria.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a method for determining the binding affinity of atropine for muscarinic receptors using a competitive radioligand binding assay.[5][6][7]
1. Membrane Preparation:
-
Homogenize tissue (e.g., rodent brain cortex or transfected cells expressing a specific mAChR subtype) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (50 - 120 µg protein for tissue).
-
50 µL of competing compound (atropine) at various concentrations or buffer for total binding.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of atropine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving rodent following atropine administration.[8][9][10][11]
1. Probe Construction and Implantation:
-
Construct or select a microdialysis probe with a semipermeable membrane (e.g., 2-4 mm length, 20-30 kDa molecular weight cutoff).
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant the guide cannula or the probe directly into the target brain region (e.g., hippocampus, prefrontal cortex) using stereotaxic coordinates.
-
Secure the cannula/probe assembly to the skull with dental acrylic.
-
Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula (if used).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
To enable ACh detection, the aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine, physostigmine) to prevent ACh degradation.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
After a stable baseline of ACh is established, administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
3. Sample Analysis:
-
Analyze the concentration of ACh in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
An enzymatic reactor column is used to convert ACh and choline (B1196258) into hydrogen peroxide, which is then detected electrochemically.
4. Data Analysis:
-
Quantify the ACh concentration in each sample by comparing the peak height or area to that of known standards.
-
Express the results as a percentage of the average baseline ACh concentration.
dot
Morris Water Maze for Cognitive Assessment
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, which are known to be impaired by anticholinergic drugs like atropine.[12][13][14][15][16]
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
The water temperature should be maintained at a constant temperature (e.g., 21-25°C).
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
A video tracking system to record the animal's swim path and latency to find the platform.
2. Habituation:
-
For 1-2 days prior to training, handle the animals and allow them to swim in the pool for 60 seconds without the platform to acclimate them to the environment.
3. Acquisition Phase (Training):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Administer this compound or vehicle at a predetermined time before the daily training session (e.g., 30 minutes prior).
-
Record the escape latency (time to find the platform) and path length for each trial.
4. Probe Trial (Memory Test):
-
24 hours after the final training trial, remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
5. Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase to assess learning.
-
Analyze the time in the target quadrant and platform location crossings during the probe trial to assess spatial memory retention.
Conclusion
This compound exerts profound, dose-dependent effects on the central nervous system, primarily through the blockade of muscarinic acetylcholine receptors. These effects manifest as measurable changes in cognitive performance, behavior, and electrophysiological activity. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate interactions of atropine with the CNS and to develop novel therapeutic agents with improved specificity and reduced central side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticholinergic drug effects on quantitative electroencephalogram, visual evoked potential, and verbal memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.rug.nl [pure.rug.nl]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
Atropine Sulfate from Atropa belladonna: A Technical Guide to Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies for the extraction, purification, and conversion of atropine (B194438) from Atropa belladonna (deadly nightshade) to its sulfate (B86663) salt, a critical compound in pharmaceutical applications. This document provides a synthesis of established experimental protocols, quantitative data on alkaloid content, and a visualization of the biosynthetic pathway and extraction workflows.
Introduction
Atropa belladonna, a member of the Solanaceae family, is a well-known medicinal plant due to its production of tropane (B1204802) alkaloids, most notably atropine and scopolamine (B1681570).[1][2] Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is widely used as an antimuscarinic agent to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning.[3] While synthetic routes exist, extraction from botanical sources remains a primary method for its commercial production.[4] This guide focuses on the scientific principles and technical procedures for obtaining high-purity atropine sulfate from A. belladonna.
Biosynthesis of Atropine in Atropa belladonna
The biosynthesis of atropine is a complex enzymatic process that begins with the amino acids L-phenylalanine and ornithine. The pathway involves the formation of the tropane ring from putrescine, which is derived from ornithine, and the synthesis of tropic acid from L-phenylalanine. The esterification of tropine (B42219) and tropic acid ultimately yields hyoscyamine, which is then racemized to form atropine.
Quantitative Analysis of Atropine and Scopolamine in Atropa belladonna
The concentration of atropine and scopolamine varies significantly between different organs of the Atropa belladonna plant. Quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC), is crucial for selecting the optimal plant material for extraction.
| Plant Part | Atropine (mg/g of dry weight) | Scopolamine (mg/g of dry weight) | Reference |
| Fruit | 46.7 | 8.74 | [1][5] |
| Leaf | 38.74 | 7.54 | [1][5] |
| Root | 8.11 | Not Detected | [1] |
| Stem | 4.91 | 3.2 | [1] |
Table 1: Atropine and scopolamine content in various parts of Atropa belladonna.
Experimental Protocols
Extraction of Total Alkaloids
Several methods can be employed for the initial extraction of alkaloids from the plant material. The choice of method can influence the extraction efficiency and yield.
This is a standard and widely used method for alkaloid extraction.
Protocol:
-
Preparation of Plant Material: Dry the leaves of Atropa belladonna in the shade and grind them into a coarse powder.
-
Alkalinization and Initial Extraction: Moisten the powdered leaves with a sodium carbonate solution. Extract the moistened powder with petroleum ether to remove pigments and other non-polar compounds.
-
Acidic Extraction: Filter the plant material and subsequently extract it with aqueous acetic acid.
-
Liquid-Liquid Extraction (Acid-Base Partitioning):
-
Treat the acidic aqueous extract with diethyl ether to remove any remaining non-alkaloidal impurities. Discard the ether layer.
-
Make the aqueous layer alkaline by adding sodium carbonate, which precipitates the tropane alkaloids.
-
-
Isolation of Crude Alkaloids: Filter the precipitate, dry it, and then dissolve it in diethyl ether. Concentrate the ether solution to crystallize the crude atropine.
UAE is a more rapid and efficient alternative to conventional solvent extraction.
Optimized Conditions:
-
Particle Size: 180 µm
-
Solvent: 50% methanol (B129727) in water
-
Solvent Volume: 15 mL
-
Extraction Time: 60 minutes
-
Number of Extractions: 2
This method has been shown to significantly improve the extraction of atropine.[6]
This method offers a high extraction rate and is suitable for larger-scale operations.
Optimized Conditions:
-
Solvent: Chloroform-methanol-ammonia (15:15:1 v/v/v)
-
Particle Size: < 350 µm
-
Extraction Time: ~24 minutes
-
Liquor to Material Ratio: 15.08 mL/g
-
Air Flow: 6.31 mL/min
Under these conditions, the percentage of extracted atropine was reported to be approximately 6.81%.[7][8][9][10]
Purification of Atropine
The crude atropine extract requires further purification to remove impurities and other alkaloids.
This is a classic method for separating alkaloids from neutral and acidic impurities. The principle relies on the differential solubility of the alkaloid and its salt in organic and aqueous phases.
Protocol:
-
Dissolve the crude alkaloid extract in a dilute acid (e.g., sulfuric acid).
-
Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., ammonia) to precipitate the atropine base.
-
Extract the precipitated atropine into an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain purified atropine.[11]
Recrystallization is a powerful technique for purifying solid compounds.
Protocol:
-
Dissolve the purified atropine in a minimal amount of a suitable hot solvent (e.g., acetone).[3]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals to obtain high-purity atropine.
Conversion of Atropine to this compound
For pharmaceutical use, atropine is typically converted to its more stable and water-soluble sulfate salt.
Protocol:
-
Dissolve the purified atropine base in a suitable solvent, such as a mixture of acetone (B3395972) and water.
-
Separately, prepare a solution of sulfuric acid.
-
Slowly add the sulfuric acid solution to the atropine solution with stirring until the pH is adjusted to between 5.0 and 6.0.
-
Cool the solution (e.g., to below 10°C) and allow it to stand for crystallization (e.g., for more than 8 hours).
-
Collect the this compound crystals by suction filtration.
-
Wash the crystals with acetone until the washing solution is clear.
Analytical Methods for Quality Control
The purity and concentration of atropine and this compound are determined using various analytical techniques.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid identification and qualitative analysis of atropine in extracts.[3] |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of atropine and scopolamine in plant material and final product.[13][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detailed molecular analysis and confirmation of atropine's structure. |
| UV-Vis Spectroscopy | Routine quantification based on absorbance properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |
Table 2: Analytical techniques for the quality control of atropine.
Conclusion
The extraction and purification of this compound from Atropa belladonna is a multi-step process that requires careful optimization of various parameters to achieve high yield and purity. This guide provides a comprehensive overview of the key methodologies, from the initial extraction of total alkaloids to the final crystallization of the pharmaceutical-grade sulfate salt. The selection of the appropriate extraction technique and rigorous quality control using modern analytical methods are paramount for ensuring the safety and efficacy of the final product. For researchers and professionals in drug development, a thorough understanding of these processes is essential for the successful translation of this natural product into a valuable therapeutic agent.
References
- 1. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101696207B - Tropine purification method and atropine production process - Google Patents [patents.google.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Atropine Extraction Process from Atropa Belladonna by Modified Bubble Column Extractor with Ultrasonic Bath | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. books.rsc.org [books.rsc.org]
- 12. CN113321648B - Synthetic method of this compound - Google Patents [patents.google.com]
- 13. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Atropine Sulfate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][2][3] It is a widely used drug in experimental research involving rodent models to investigate the cholinergic system's role in various physiological processes. Its primary action is to block the effects of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system.[2][3] This blockade results in a range of physiological responses, including increased heart rate, reduced glandular secretions, relaxation of smooth muscles, and dilation of the pupils.[2][4] These application notes provide detailed protocols for the use of atropine sulfate in rodent models, along with quantitative data and a description of its mechanism of action.
Mechanism of Action
This compound competitively inhibits the binding of acetylcholine to muscarinic receptors on effector cells, without preventing the release of acetylcholine itself.[4][5] The blockade of different muscarinic receptor subtypes leads to specific downstream effects:
-
M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their antagonism by atropine inhibits the phospholipase C (PLC) pathway, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1]
A recent study has also suggested that atropine can act as an allosteric inhibitor of phosphodiesterase type 4 (PDE4), leading to increased cAMP levels, which may contribute to its cardiac effects.[6]
Caption: this compound signaling pathway.
Data Presentation
Table 1: Recommended Dosages of this compound in Rodent Models
| Animal Model | Administration Route | Dosage Range (mg/kg) | Purpose | Reference(s) |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 | Reversal of bradycardia, cholinergic blockade | [1] |
| Mouse | Subcutaneous (SC) | 1 - 5 | Pre-anesthetic, antisecretory | [1] |
| Rat | Intravenous (IV) | 0.1 - 1 | Rapid cardiovascular effects | [1] |
| Rat | Intramuscular (IM) | 2 - 10 | Antidote for organophosphate poisoning | [1] |
| Rat | Intraperitoneal (IP) | 0.250 - 40 | Dose-dependent effects on auditory evoked potentials | [7] |
| Rat | Subcutaneous (SC) | 1.0 - 10.0 | Dose-dependent effects on operant behavior | [8] |
Table 2: Reported Effects of this compound in Rodent Models
| Animal Model | Dose and Route | Observed Effect | Reference(s) |
| Mouse | 0.5 mg/kg (unspecified) | Increased heart rate. | [6] |
| Mouse | 0.1%, 0.5%, 1% topical eye drops | Complete suppression of pupil light response within 1 minute. | [9] |
| Rat | 0.05 mg/kg IM | Increased heart rate for 30 minutes. | [10] |
| Rat | 8.0 mg/kg IM | Peak plasma level of 488 ng/ml at 58 minutes. | [11] |
| Rat | 5 - 80 mg/kg IV | Dose-dependent reduction in heart rate and blood pressure at higher doses. | [12] |
| Rat | Chronic administration | Decreased protein concentration in parotid saliva. | [13] |
Experimental Protocols
Preparation of this compound Solution
-
Compound: this compound is recommended due to its stability and high solubility in water.[1]
-
Vehicle: Use sterile 0.9% saline as the vehicle.[1]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is completely dissolved and appears clear.
-
For parenteral administration, sterile-filter the solution through a 0.22 µm filter.[1]
-
-
Storage: Store the stock solution at 2-8°C and protect it from light. It is recommended to prepare fresh dilutions for each experiment.[1]
Reversal of Drug-Induced Bradycardia in Mice
This protocol is designed to assess the efficacy of this compound in reversing bradycardia induced by a cholinergic agonist or other bradycardic agents.
-
Animal Model: Adult C57BL/6 mice.[1]
-
Bradycardia Induction: Administer a bradycardic agent (e.g., pilocarpine (B147212), a high dose of a beta-blocker).
-
Monitoring: Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.[1]
-
Atropine Administration:
-
Once a stable state of bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[1]
-
Continue to monitor the heart rate to observe the reversal of bradycardia.
-
Antagonism of Pilocarpine-Induced Salivation in Rats
This protocol evaluates the antisecretory effects of this compound by measuring its ability to inhibit salivation induced by the muscarinic agonist pilocarpine.
-
Animal Model: Adult Sprague-Dawley rats.
-
Procedure:
-
Administer this compound at the desired dose (e.g., 1-5 mg/kg, SC).
-
After a predetermined time (e.g., 15-30 minutes), administer pilocarpine (e.g., 1-2 mg/kg, IP) to induce salivation.
-
Collect saliva over a set period by placing pre-weighed cotton swabs in the animal's mouth.
-
Determine the amount of saliva secreted by weighing the cotton swabs after collection.
-
Compare the saliva production in atropine-pretreated animals to a control group that received only pilocarpine.
-
Induction of Mydriasis for Ophthalmic Examination in Mice
This protocol describes the use of this compound to dilate the pupils for fundoscopic examination or other ophthalmic procedures.
-
Animal Model: Adult mice of any strain.
-
Procedure:
-
Gently restrain the mouse.
-
Instill a single drop of this compound solution (0.1% to 1%) into the conjunctival sac of one eye.[9]
-
Observe the pupil for dilation, which should be complete within approximately one minute.[9]
-
The contralateral eye can serve as a control as it remains largely unaffected.[9]
-
Note that the mydriatic effect of atropine is long-lasting, with recovery taking up to 10 days.[9]
-
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Change in atropine dose effect curve after subacute soman administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Atropine Sulfate in Murine Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in murine cardiac research, including its mechanism of action, established dosages, and detailed experimental protocols.
Mechanism of Action
Atropine sulfate is a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1][2][3][4] In the context of cardiac studies, its primary effect is the blockade of M2 muscarinic receptors located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[2][5] The vagus nerve, a key component of the parasympathetic nervous system, releases acetylcholine, which binds to these M2 receptors to slow down the heart rate.[1][5] By inhibiting this interaction, atropine effectively blocks the parasympathetic influence on the heart, leading to an increase in heart rate (tachycardia).[1][2][3]
A secondary mechanism has been proposed where atropine may also increase intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase type 4 (PDE4), further contributing to its positive chronotropic effects.[6]
Signaling Pathway of this compound in Cardiomyocytes
The following diagram illustrates the signaling cascade initiated by acetylcholine and its inhibition by this compound at the M2 muscarinic receptor in cardiac pacemaker cells.
Caption: Signaling pathway of acetylcholine and its blockade by atropine at the M2 receptor.
Quantitative Data: Dosage and Administration
The appropriate dosage of this compound can vary depending on the specific research question, the mouse strain, and the experimental design. The following table summarizes dosages reported in various murine cardiac studies.
| Dosage | Administration Route | Mouse Strain | Application | Reference |
| 0.5 mg/kg | Intraperitoneal (IP) | Not Specified | Study of heart rate effects | [6] |
| 1 mg/kg | Intraperitoneal (IP) | C57BL/6 | Reversal of drug-induced bradycardia | [7] |
| 1 mg/kg | Not Specified | Not Specified | ECG studies, heart rate and QTc interval | [8] |
| 1 mg/kg | Intraperitoneal (IP) | PI3Kγ-/- and wild-type | Assessment of sinoatrial node intrinsic properties | [9] |
| 2 mg/kg | Not Specified | Not Specified | Blood pressure and heart rate variability studies | [10][11] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile filter (optional, for IV administration)
Procedure:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.[7]
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.[7]
-
Ensure the solution is completely dissolved and appears clear.
-
For intravenous administration, sterile-filter the solution through a 0.22 µm filter.[7]
-
Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh dilutions for each experiment.[7]
Protocol for Reversing Drug-Induced Bradycardia
This protocol is adapted from studies investigating the effects of atropine on a slowed heart rate.
Animal Model: Adult C57BL/6 mice[7]
Materials:
-
Prepared this compound solution (e.g., 1 mg/kg)
-
Bradycardic agent (e.g., high-dose beta-blocker or cholinergic agonist)
-
ECG monitoring system or tail-cuff system
-
Syringes and needles for injection
Procedure:
-
Baseline Measurement: Acclimatize the mouse to the monitoring system and record a stable baseline heart rate.[7]
-
Induction of Bradycardia: Administer the chosen bradycardic agent.[7]
-
Confirmation of Bradycardia: Continuously monitor the heart rate until a stable, reduced heart rate is established.[7]
-
Atropine Administration: Administer this compound via intraperitoneal injection (e.g., 1 mg/kg).[7]
-
Post-Treatment Monitoring: Record the heart rate at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to assess the reversal of bradycardia.[7]
Experimental Workflow Diagram
The following diagram outlines the general workflow for a murine cardiac study involving this compound.
Caption: General experimental workflow for murine cardiac studies with atropine.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 6. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of atropine on the time and frequency domain estimates of blood pressure and heart rate variability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is an essential drug in both clinical and research settings, widely used for its parasympatholytic effects.[2] In preclinical research, atropine sulfate serves as a critical tool to investigate the cholinergic system's role in various physiological and pathological processes. Its applications range from cardiovascular research and neuroscience to toxicology and anesthesiology.[3]
These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in common laboratory animal models.
Mechanism of Action
Atropine competitively blocks the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5). This antagonism inhibits the physiological responses typically induced by cholinergic stimulation. The downstream effects are dependent on the specific G-protein coupled to the muscarinic receptor subtype:
-
M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism of these receptors inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, reduces the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4]
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and the modulation of ion channel activity.[4]
Data Presentation
Quantitative Pharmacokinetic Data of this compound
The following tables summarize key pharmacokinetic parameters of this compound following administration via different routes in various animal species. These values are essential for designing experiments with appropriate dosing and sampling schedules.
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference(s) |
| Human | Intravenous (IV) | 1 mg | - | - | 4.13 hours | 100% | [5] |
| Intramuscular (IM) | 1 mg | - | 30 min | - | - | [5] | |
| Oral (Gel) | 0.1 mg | 0.14 ng/mL | 1.6 hours | 3.02 hours | - | [6] | |
| Dog | Intravenous (IV) | 0.02-0.04 mg/kg | - | - | - | 100% | [7] |
| Intramuscular (IM) | 0.02-0.04 mg/kg | - | - | - | - | [7] | |
| Subcutaneous (SC) | 0.02-0.04 mg/kg | - | - | - | - | [7] | |
| Rat | Intravenous (IV) | 10 mg/kg | - | - | Higher than ipratropium (B1672105) | 100% | [8] |
| Intraperitoneal (IP) | 50 mg/kg | - | - | - | - | [8] | |
| Mouse | Intraperitoneal (IP) | - | - | 8.2 min | 9.8 min | - | [9] |
| Sheep | Intramuscular (IM) | 0.02 mg/kg | 7.1 ng/mL | 13.6 min | 1.6 hours | - | [10] |
Recommended Dosages for Various Applications
| Animal Model | Application | Route of Administration | Typical Dosage Range | Reference(s) |
| Mouse/Rat | Reversal of Bradycardia | Intraperitoneal (IP) | 0.05 - 1 mg/kg | [11] |
| Mouse/Rat | Pre-anesthetic | Subcutaneous (SC) | 0.05 mg/kg | [3] |
| Mouse/Rat | Organophosphate Poisoning | Intramuscular (IM), Subcutaneous (SC) | Up to 10 mg/kg | [3] |
| Dog/Cat | Pre-anesthetic | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | 0.02 - 0.04 mg/kg | [12] |
| Dog/Cat | Reversal of Bradycardia | Intravenous (IV), Intramuscular (IM) | 0.02 - 0.04 mg/kg | [7] |
| Dog/Cat | Organophosphate Poisoning | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | 0.2 - 0.5 mg/kg | [12] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile filter (for parenteral administration)
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Ensure the solution is clear and free of particulates.
-
For parenteral administration, sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.
Protocol for Reversal of Drug-Induced Bradycardia in Rats
Objective: To evaluate the efficacy of this compound in reversing bradycardia induced by a cholinergic agonist.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Cholinergic agonist (e.g., Carbachol)
-
Anesthesia (e.g., isoflurane)
-
ECG monitoring system
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Monitor baseline heart rate using an ECG system.
-
Induce bradycardia by administering a cholinergic agonist (e.g., carbachol).
-
Once a stable bradycardic state is achieved (e.g., a 30-50% decrease in heart rate from baseline), administer this compound. A typical dose is 1 mg/kg via intraperitoneal injection.[11]
-
Continuously record the heart rate at regular intervals (e.g., 1, 5, 15, 30, and 60 minutes) following atropine administration.
-
Analyze the data to determine the onset and duration of action of atropine in reversing the induced bradycardia.
Protocol for this compound as a Pre-anesthetic Agent in Dogs
Objective: To reduce salivary and bronchial secretions and prevent vagally-mediated bradycardia during anesthesia.
Materials:
-
Dog
-
This compound solution (e.g., 0.54 mg/mL)
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) injection supplies
-
Surgical monitoring equipment (ECG, pulse oximeter, etc.)
Procedure:
-
Administer this compound approximately 15-30 minutes before the induction of anesthesia.
-
The recommended dose is 0.02-0.04 mg/kg.[12] The route of administration can be IV, IM, or SC, with IV administration providing the most rapid onset.[1][2]
-
Proceed with the standard anesthetic induction and maintenance protocol.
-
Monitor vital signs, including heart rate, respiratory rate, and oxygen saturation, throughout the anesthetic procedure.
-
Observe for a reduction in oral and airway secretions.
Mandatory Visualizations
Signaling Pathways of Atropine's Muscarinic Receptor Antagonism
Caption: Atropine's antagonistic action on Gq/11 and Gi/o-coupled muscarinic receptors.
General Experimental Workflow for In Vivo this compound Administration
Caption: A generalized workflow for in vivo experiments involving this compound.
Experimental Workflow for Reversal of Bradycardia Study
Caption: Workflow for a study on atropine's reversal of induced bradycardia.
References
- 1. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. admescope.com [admescope.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advacarepharma.com [advacarepharma.com]
- 8. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. vetscraft.com [vetscraft.com]
Application Notes and Protocols: Atropine Sulfate as a Muscarinic Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atropine (B194438) sulfate (B86663), a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in neuroscience research. This document includes its mechanism of action, quantitative data on its binding affinities and effective concentrations, and detailed protocols for key experimental paradigms.
Mechanism of Action
Atropine sulfate is a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It functions by binding to all five subtypes of mAChRs (M1-M5) without activating them, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting its normal physiological effects.[1][3][4] This blockade of the parasympathetic nervous system and central cholinergic pathways makes atropine a valuable tool for investigating the role of muscarinic signaling in various neural processes.[5][6] The antagonism can be overcome by increasing the concentration of acetylcholine at the receptor sites.[1][4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in research settings.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
| Data sourced from competitive binding assays.[3] |
Table 2: Recommended Doses of this compound for In Vivo Rodent Studies
| Application | Species | Route | Dose Range (mg/kg) | Reference |
| General Behavioral Studies | Rat | IP | 0.25 - 40 | [7] |
| Behavioral Arousal | Rat | IP | 7.5 - 15.0 | [8] |
| Antidote for Organophosphate Poisoning | Rat | SQ, IM, IV | Up to 10 (every 20 mins) | [9] |
| Seizure Model (with Soman) | Guinea Pig | IM | 5 | [10][11] |
| Memory Retrieval Studies | Mouse | IP | 1.0 | [12] |
| Pre-anesthetic | Rat | IM | 0.05 | [13] |
Table 3: Effective Concentrations of this compound for In Vitro Studies
| Preparation | Application | Concentration | Reference |
| Rat Hippocampal Slices | Associative LTP Suppression | 100 µM (10⁻⁴ M) | [14] |
| Rabbit Aorta Smooth Muscle Cells | Inhibition of InsP1 Accumulation | IC50: 55 ± 4.3 nM | [15] |
| Rabbit Aorta Endothelial Cells | Inhibition of cAMP Reduction | IC50: 63.2 ± 5.2 µM | [15] |
Key Applications in Neuroscience Research
-
Synaptic Plasticity: Atropine is used to investigate the role of muscarinic receptor activation in synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). For example, studies have shown that atropine can suppress associative LTP in the CA1 region of the hippocampus, suggesting that endogenous acetylcholine is necessary for this form of plasticity.[14] It has also been observed to affect the morphological dimensions of the postsynaptic density in the neocortex, indicating a role for muscarinic receptors in structural plasticity.[16]
-
Learning and Memory: The cholinergic system is known to be crucial for cognitive functions. Atropine administration is a common method to induce a reversible impairment in learning and memory, allowing researchers to study the underlying mechanisms.[17] It has been shown to impair the retrieval of well-consolidated memories and can selectively affect specific aspects of memory, such as logical memory and digit span, in studies involving both animal models and human subjects.[12][17][18]
-
Neurological and Psychiatric Disorders: Atropine is used in animal models to explore the cholinergic hypothesis of diseases like Alzheimer's and Parkinson's disease-related dementia.[17] Furthermore, it is a critical component of the treatment for poisoning by organophosphates and nerve agents, which cause an overstimulation of cholinergic receptors.[2][6] In these models, atropine helps to counteract seizure activity and reduce subsequent brain damage.[10][11]
Experimental Protocols
This protocol describes the recording of extracellular field potentials in the hippocampus of an anesthetized rat to study the effect of atropine on synaptic transmission.
Materials:
-
This compound solution (sterile, for injection)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Saline (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., urethane, 1.5 g/kg, i.p.) and place it in a stereotaxic frame.
-
Electrode Implantation: Perform a craniotomy over the hippocampus. Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.
-
Baseline Recording: Deliver baseline stimuli (e.g., 0.1 Hz) and record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
Atropine Administration: Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 1-5 mg/kg). A control group should receive a vehicle (saline) injection.
-
Post-Injection Recording: Continue recording fEPSPs for at least 60-90 minutes post-injection to observe any changes in synaptic transmission or plasticity (e.g., in response to a high-frequency stimulation protocol to induce LTP).
-
Data Analysis: Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of atropine on synaptic strength.
This protocol details the application of atropine to acute hippocampal slices to investigate its effect on synaptic plasticity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
Procedure:
-
Slice Preparation: Rapidly decapitate a rodent, dissect the brain, and place it in ice-cold, oxygenated aCSF. Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the hippocampus using a vibratome.
-
Incubation: Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. Position stimulating and recording electrodes as described in the in vivo protocol.
-
Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes.
-
Atropine Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM).[14] Allow the drug to perfuse for at least 20 minutes before proceeding.
-
Plasticity Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the degree of potentiation.
-
Data Analysis: Compare the magnitude of LTP in atropine-treated slices to control slices perfused with standard aCSF.
This protocol outlines the procedure for measuring extracellular acetylcholine levels in a specific brain region of a freely moving rat following atropine administration.
Materials:
-
This compound solution
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Perfusion fluid (aCSF)
-
Fraction collector
-
Analytical system (e.g., HPLC)
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Habituation: On the day of the experiment, place the animal in the testing chamber and allow it to habituate.[19]
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula.[19]
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[19][20] After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 20 minutes for at least one hour.[19]
-
Atropine Administration: Administer this compound (e.g., i.p. or s.c.) or vehicle.
-
Post-Treatment Collection: Continue collecting dialysate samples for 2-3 hours following the injection.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using an appropriate method like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline average.
Mandatory Visualizations
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Caption: General workflow for in vivo experiments using this compound.
Caption: Logical relationship of competitive antagonism by atropine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. apexbt.com [apexbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of atropine on measures of behavioral arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – Rat Guide [ratguide.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of atropine sulphate on seizure activity and brain damage produced by soman in guinea-pigs: ECoG correlates of neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [The effect of atropine on the ultrastructural postsynaptic plasticity of the associative type in the rat neocortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uva.theopenscholar.com [uva.theopenscholar.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mydriasis with Atropine Sulfate in Laboratory Animals for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mydriasis, the dilation of the pupil, is a fundamental procedure in ophthalmic research, enabling detailed examination of the retina, optic nerve, and other posterior segment structures. It is also essential for various surgical and experimental procedures. Atropine (B194438) sulfate (B86663) is a potent and long-acting mydriatic and cycloplegic agent widely used for this purpose in various laboratory animal models.
Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1] In the eye, it blocks the muscarinic M3 receptors on the iris sphincter muscle and the ciliary muscle.[2][3] This inhibition of acetylcholine's action leads to the relaxation of the iris sphincter muscle, resulting in mydriasis, and paralysis of the ciliary muscle, causing cycloplegia (loss of accommodation).[4] The long duration of action of atropine is attributed to its slow release from pigment in the iris.[5][6]
These application notes provide detailed protocols for the use of atropine sulfate to induce mydriasis in common laboratory animals, along with a summary of its efficacy and potential side effects.
Data Presentation: Efficacy and Duration of Atropine-Induced Mydriasis
The following tables summarize the quantitative data on the mydriatic effect of this compound in various laboratory animal species.
| Animal Model | This compound Concentration | Onset of Mydriasis | Time to Peak Mydriasis | Duration of Mydriasis | Reference(s) |
| Rabbit (Albino) | 2% | --- | --- | t½ = 43.5 hours | [5][6] |
| Rabbit (Pigmented) | 2% | --- | --- | > 96 hours | [5][6] |
| Rabbit (New Zealand) | 0.1 mg single dose | Within 30 minutes | --- | --- | [7] |
| Dog | 1% (topical) | 10 minutes | 55 minutes | 90-120 hours | [8][9] |
| Cat | 1% | --- | 30-60 minutes | 60 hours | [8][9] |
| Horse | 1% (2 mg) | 30 minutes | 2-4 hours | > 14 days | [8][9][10] |
| Non-Human Primate | 1% | --- | 8 hours | > 4 days | [11] |
| Non-Human Primate | 0.25% | --- | 12 hours | Returns to normal after Day 2 | [11] |
| Rat | 0.05 mg/kg (IM) | --- | --- | Increased heart rate for 30 min | [12][13] |
| Animal Model | This compound Concentration/Dose | Mean Pupil Diameter Change | Reference(s) |
| Dog | 1% (topical) | Increased from baseline to a maximum of 12.13 ± 1.55 mm | [8] |
| Rabbit (New Zealand) | 0.1 mg single dose | Increased from 0.26±0.06 mm to 0.71±0.15 mm | [7] |
| Non-Human Primate | 1% | Peak dilation of mean 7.08 mm | [11] |
| Non-Human Primate | 0.25% | Peak dilation of mean 6.81 mm | [11] |
Experimental Protocols
Protocol 1: Topical Administration of this compound Ophthalmic Solution
This protocol is suitable for most laboratory animals, including rabbits, rodents, dogs, cats, and non-human primates.
Materials:
-
This compound ophthalmic solution (typically 1%)[3]
-
Sterile, single-use eye droppers or micropipette with sterile tips
-
Appropriate animal restraint device
-
Protective gloves
-
Gauze or sterile cotton balls
Procedure:
-
Animal Preparation: Properly restrain the animal to prevent head movement and injury. Ensure the animal is calm to minimize stress.
-
Solution Preparation (if applicable): If not using a commercial solution, this compound can be diluted in sterile saline or artificial tears to the desired concentration under aseptic conditions.[14][15][16]
-
Administration:
-
Gently pull down the lower eyelid to create a small pouch.
-
Instill one to two drops of the this compound solution into the conjunctival sac.[3] Avoid touching the tip of the dropper to the eye or surrounding tissues to maintain sterility.[17][18]
-
Release the eyelid and allow the animal to blink to distribute the solution across the ocular surface.
-
Gently wipe away any excess solution from the fur around the eye with a sterile gauze pad to prevent ingestion through grooming.[18]
-
-
Post-Administration Monitoring:
-
Monitor the animal for the onset and degree of mydriasis. Pupil diameter can be measured using a calibrated ruler or a pupillometer.
-
Observe for any adverse reactions such as excessive salivation (especially in cats), photophobia, or signs of systemic toxicity (e.g., tachycardia, constipation).[18][19]
-
House the animal in a dimly lit environment post-procedure to minimize discomfort from light sensitivity.[17]
-
Protocol 2: Systemic Administration of this compound (for specific research needs)
Systemic administration is less common for routine mydriasis but may be required for specific experimental designs.
Materials:
-
Injectable this compound solution[20]
-
Sterile syringes and needles of appropriate size for the animal
-
Alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Dosage Calculation: Carefully calculate the dose based on the animal's body weight. Dosages can vary significantly between species. For example, in rats, a dose of 0.05 mg/kg has been used.[12][13] In dogs, a dose of 0.06 mg/kg has been studied.[8]
-
Administration:
-
Administer the calculated dose via the desired route (e.g., intramuscularly (IM) or subcutaneously (SQ)).
-
Ensure proper injection technique to avoid injury.
-
-
Post-Administration Monitoring:
Mandatory Visualizations
Signaling Pathway of Atropine-Induced Mydriasis
Caption: Signaling pathway of atropine-induced mydriasis in the iris sphincter muscle.
Experimental Workflow for Topical Atropine Administration
Caption: General experimental workflow for inducing mydriasis using topical this compound.
Discussion and Best Practices
-
Species-Specific Considerations: The efficacy and duration of atropine's mydriatic effect can vary significantly between species and even between pigmented and albino animals of the same species.[5][6] It is crucial to consult literature specific to the animal model being used. For instance, rats possess serum atropine esterase, which can rapidly hydrolyze atropine, potentially requiring higher or more frequent dosing for systemic effects.[20]
-
Potential Side Effects: While generally safe when administered topically, atropine can have systemic side effects, especially with frequent or high-dose administration.[21][22] These can include increased heart rate, decreased salivation, and reduced gastrointestinal motility.[18][19][20] In horses, topical atropine administration has been associated with signs of colic.[19] Close monitoring of the animal's overall health is essential.
-
Cycloplegic Effects: Atropine is also a potent cycloplegic agent, paralyzing the ciliary muscle and inhibiting accommodation.[3][23] This effect can last longer than the mydriasis.[4] Researchers should be aware of this when designing studies that may be influenced by the animal's ability to focus.
-
Pain Management: In cases of ocular pain, such as uveitis or corneal ulcers, the cycloplegic effect of atropine can provide analgesia by relieving ciliary muscle spasms.[18]
-
Solution Stability: When preparing dilute atropine solutions, it is important to consider their stability. The pH of the solution can affect the degradation of atropine.[24] It is recommended to use freshly prepared solutions or to validate the stability of stored solutions.
By following these protocols and considering the information provided, researchers can safely and effectively induce mydriasis in laboratory animals for a wide range of ophthalmic research applications.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. mims.com [mims.com]
- 5. An explanation for the long duration of mydriatic effect of atropine in eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. llufb.llu.lv [llufb.llu.lv]
- 9. researchgate.net [researchgate.net]
- 10. The effect of topical administration of this compound on the normal equine pupil: influence of age, breed and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hospital-prepared low-dose atropine eye drops for myopia progression control using this compound injection diluted in normal saline and lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 17. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Atropine Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound – Rat Guide [ratguide.com]
- 21. Atropine cycloplegia: how many instillations does one need? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. [The cycloplegic effect of atropine in comparison with the cyclopentolate-tropicamide-phenylephrine combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Atropine Sulfate in Electrophysiology for Blocking Muscarinic Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a classical and widely used competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In the field of electrophysiology, it serves as an indispensable tool for isolating and characterizing muscarinic receptor-mediated currents and for elucidating the physiological roles of cholinergic signaling in various cell types, particularly in the nervous and cardiovascular systems.[3][4] This application note provides detailed protocols for the use of atropine sulfate in electrophysiological experiments, specifically using the whole-cell patch-clamp technique to block muscarinic currents.
Mechanism of Action: Acetylcholine (ACh) is a key neurotransmitter that binds to and activates muscarinic receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[1] The activation of these receptors can lead to a variety of cellular responses, including the modulation of ion channel activity, resulting in changes in membrane potential and cellular excitability.[5] this compound acts by competitively binding to these muscarinic receptors without activating them, thereby preventing ACh and other muscarinic agonists from exerting their effects.[2][4] This blockade is reversible, allowing for washout experiments to confirm specificity.
Quantitative Data Summary
The effective concentration of this compound for blocking muscarinic currents can vary depending on the cell type, the specific muscarinic receptor subtype being targeted, and the concentration of the agonist used. The following table summarizes quantitative data from various electrophysiological studies.
| Cell/Tissue Type | Muscarinic Receptor/Current | Agonist Used | This compound Concentration | Effect |
| Rat Prefrontal Cortex Pyramidal Neurons | Muscarinic Receptors | Acetylcholine | 300 nM - 1 µM | Complete block of depolarization[2] |
| Rat Paratracheal Ganglion Neurons | M1 Muscarinic Receptors (slow inward current) | Acetylcholine (10⁻⁷ M) | 300 nM | Full inhibition of the slow inward current[3] |
| Cultured Rat Hippocampal Neurons | Muscarinic Receptors (M-current) | Muscarine (10 µM) or Carbachol (50 µM) | Not specified, but inhibited all effects | Inhibition of muscarinic effects |
| Human Umbilical Vein | M1 and M3 Muscarinic Receptors | Acetylcholine | 1, 3, and 10 nM | Competitive antagonism of vasoconstriction |
| Frog Ventricular Myocytes | Muscarinic Acetylcholine Receptors | Acetylcholine (1 nM) | 0.1 nM - 1 µM | Reversed the inhibitory effect on ICa |
| Rat Neostriatal Cholinergic Interneurons | M2-class Muscarinic Receptors | Oxotremorine methiodide | Not specified, but antagonized the effect | Antagonized the reduction of N- and P-type Ba2+ currents |
Signaling Pathway and Mechanism of Atropine Blockade
Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway can modulate various ion channels, often leading to neuronal depolarization. In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization. Atropine, as a competitive antagonist, binds to the orthosteric site on the muscarinic receptor, preventing the binding of acetylcholine and thereby inhibiting these downstream effects.
Muscarinic signaling pathway and atropine's mechanism of action.
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (e.g., 10 mM):
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound monohydrate is 694.8 g/mol . For 10 mL of a 10 mM stock solution, weigh 6.95 mg.
-
Dissolve the powder in high-purity deionized water or a suitable buffer (e.g., HEPES-buffered saline).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
b. Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the extracellular (bath) solution to the desired final concentration (e.g., 1 µM). It is advisable to prepare a series of concentrations if a dose-response curve is to be generated.
Whole-Cell Patch-Clamp Protocol for Blocking Muscarinic Currents
This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.
a. Cell Preparation:
-
Prepare the cells (e.g., cultured neurons, acutely dissociated neurons, or cells in a brain slice) according to standard laboratory procedures.
-
Place the coverslip with cultured cells or the brain slice into the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution at a constant flow rate.
b. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with an appropriate intracellular solution. The composition will depend on the specific current being measured.
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
c. Whole-Cell Configuration and Baseline Recording:
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a potential appropriate for recording the muscarinic current of interest (e.g., -60 mV for M-current).
-
Allow the cell to stabilize for a few minutes.
-
Record a stable baseline current for several minutes before any drug application.
d. Agonist and Atropine Application:
-
Apply a muscarinic agonist (e.g., acetylcholine or carbachol) to the bath to evoke the muscarinic current. The concentration of the agonist should be predetermined to elicit a submaximal response for optimal observation of the block.
-
Once a stable agonist-induced current is recorded, co-apply this compound at the desired concentration with the agonist.
-
Record the current in the presence of the agonist and atropine until a new steady-state is reached, indicating the blocking effect.
e. Washout:
-
To test for the reversibility of the block, switch the perfusion back to the agonist-containing solution without atropine.
-
Monitor the recovery of the muscarinic current. Complete washout may take several minutes depending on the perfusion system and the concentration of atropine used.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment designed to test the blocking effect of this compound on muscarinic currents.
Experimental workflow for atropine application in electrophysiology.
Data Analysis
-
Measure Current Amplitudes: Measure the peak or steady-state amplitude of the muscarinic current during the baseline, in the presence of the agonist, during co-application of the agonist and atropine, and after washout.
-
Calculate Percentage of Block: The percentage of block can be calculated using the following formula:
% Block = (1 - (Current(agonist + atropine) / Current(agonist))) * 100
-
Dose-Response Curve: If multiple concentrations of atropine were used, plot the percentage of block against the logarithm of the atropine concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of atropine that causes 50% inhibition of the muscarinic current).
Troubleshooting
-
No Muscarinic Current: Ensure the cells express functional muscarinic receptors. Check the viability of the cells and the quality of the recording. Verify the concentration and activity of the agonist.
-
Incomplete Block: The concentration of atropine may be too low, or the concentration of the agonist may be too high, leading to competition at the receptor site. Consider increasing the atropine concentration or decreasing the agonist concentration.
-
Irreversible Block: While atropine is a reversible antagonist, washout may be slow. Ensure adequate time and perfusion volume for washout. High concentrations of atropine may require longer washout periods.
-
Non-specific Effects: At very high concentrations, atropine may have off-target effects. It is crucial to use the lowest effective concentration and perform appropriate control experiments.
Conclusion
This compound is a powerful and specific tool for the pharmacological dissection of muscarinic receptor function in electrophysiological studies. By following the detailed protocols and guidelines presented in this application note, researchers can effectively block muscarinic currents to investigate the role of cholinergic signaling in cellular physiology and pathophysiology. Careful experimental design, including appropriate controls and data analysis, will ensure the generation of reliable and reproducible results.
References
- 1. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. [PDF] Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Atropine Sulfate Solutions in Preclinical Research
Introduction
Atropine (B194438) sulfate (B86663) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, widely utilized in preclinical studies to investigate the role of the parasympathetic nervous system in various physiological and pathological processes. Accurate and consistent preparation of atropine sulfate solutions is critical for the reproducibility and reliability of experimental results. These application notes provide detailed protocols for the preparation, quality control, and storage of this compound solutions intended for preclinical research, along with essential data on its physicochemical properties and mechanism of action.
Physicochemical Properties and Solubility
This compound monohydrate is the commonly used salt form for preparing aqueous solutions due to its high water solubility. Understanding its properties is fundamental to preparing accurate solutions.
Table 1: Physicochemical Properties of this compound Monohydrate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | |
| Molecular Weight | 694.8 g/mol | |
| Appearance | White crystalline powder or colorless crystals | |
| Melting Point | ~190-194 °C (with decomposition) | |
| pKa | 9.8 | |
| Solubility in Water | Freely soluble (1 g in 0.5 mL) | |
| Solubility in Ethanol | Soluble (1 g in 5 mL) |
| Solubility in Glycerol | Soluble (1 g in 2.5 mL) | |
Protocols for Solution Preparation
The following protocols detail the preparation of this compound solutions for parenteral administration in preclinical models. The most common vehicle is sterile saline (0.9% sodium chloride). All preparations should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
Materials and Equipment
-
This compound monohydrate powder (USP grade or equivalent)
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)
-
Sterile water for Injection, USP
-
Sterile, depyrogenated glass vials
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
-
Calibrated analytical balance
-
Calibrated pH meter
-
Vortex mixer
-
Sterile spatulas and weigh boats
General Workflow for Preparation
The overall process for preparing a sterile this compound solution involves several key steps, from initial calculation to final sterile filtration and storage.
Application Notes and Protocols for Studying the Effects of Atropine Sulfate on Gastrointestinal Motility in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atropine (B194438) sulfate (B86663) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is widely used as an anticholinergic agent.[1] It plays a significant role in modulating gastrointestinal motility by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating gut contractions and secretions.[2][3] In the gastrointestinal tract, atropine primarily blocks M2 and M3 muscarinic receptors on smooth muscle cells, leading to muscle relaxation and a decrease in motility.[2][4] These application notes provide detailed protocols for two common assays used to study the effects of atropine sulfate on gastrointestinal motility in rats: the in vivo charcoal meal test and the ex vivo isolated rat ileum organ bath experiment.
Mechanism of Action: this compound in Gastrointestinal Smooth Muscle
Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates gastrointestinal smooth muscle contraction primarily through M2 and M3 muscarinic receptors.[4][5]
-
M3 Receptor Pathway: Activation of M3 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.[6]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Reduced cAMP levels contribute to muscle contraction by decreasing the activity of protein kinase A, which normally promotes relaxation.
This compound acts as a competitive antagonist at these muscarinic receptors, preventing acetylcholine from binding and thereby inhibiting these signaling cascades, resulting in smooth muscle relaxation and decreased gastrointestinal motility.[2][7]
Experimental Protocols
In Vivo Charcoal Meal Test for Gastrointestinal Transit
This protocol assesses the effect of this compound on the propulsion of a non-absorbable marker (charcoal) through the small intestine of rats.[8]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Charcoal meal suspension (10% activated charcoal in 10% gum arabic or 2% carboxymethyl cellulose (B213188) in water)[8][9]
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Protocol Workflow:
Detailed Methodology:
-
Animal Preparation: Fast male Wistar rats for 6-18 hours before the experiment, allowing free access to water.[9][10] A 6-hour fasting period is often sufficient and reduces animal stress.[9][10]
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group), including a vehicle control group and one or more this compound treatment groups (e.g., 1, 5, 10, 20 mg/kg).[9][11] Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Charcoal Meal Administration: After 30-60 minutes of drug or vehicle administration, administer 2 ml of the charcoal meal suspension to each rat via oral gavage.[8][9]
-
Observation Period: After charcoal administration, wait for a fixed period, typically 20-30 minutes.[12]
-
Dissection and Measurement: Humanely euthanize the rats. Open the abdominal cavity and carefully remove the small intestine from the pyloric sphincter to the ileocecal junction. Lay the intestine flat on a clean surface without stretching and measure its total length. Then, measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Data Analysis: Calculate the percentage of intestinal transit for each rat using the following formula:[13]
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Data Presentation:
Summarize the results in a table, presenting the mean ± SEM for each group. Statistical analysis, such as ANOVA followed by a post-hoc test, can be used to determine significant differences between the control and atropine-treated groups.
| Treatment Group | Dose (mg/kg) | n | Total Intestinal Length (cm) (Mean ± SEM) | Distance Traveled by Charcoal (cm) (Mean ± SEM) | % Intestinal Transit (Mean ± SEM) |
| Vehicle Control | - | 8 | 105.2 ± 2.1 | 75.6 ± 3.4 | 71.9 ± 3.2 |
| This compound | 5 | 8 | 104.8 ± 1.9 | 42.1 ± 2.8 | 40.2 ± 2.7 |
| This compound | 10 | 8 | 105.5 ± 2.3 | 25.3 ± 2.1 | 24.0 ± 2.0 |
| This compound | 20 | 8 | 104.9 ± 2.0 | 15.7 ± 1.9 | 15.0 ± 1.8 |
| *Hypothetical data, for illustrative purposes. *p < 0.05 compared to vehicle control. |
Ex Vivo Isolated Rat Ileum Organ Bath Assay
This protocol evaluates the effect of this compound on acetylcholine-induced contractions of an isolated segment of the rat ileum. This allows for the characterization of the antagonistic properties of atropine.
Materials:
-
Male Wistar rats (200-250 g)
-
Acetylcholine chloride stock solution
-
This compound stock solution
-
Organ bath with an isotonic transducer and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments
Composition of Tyrode's Solution (g/L): [15]
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.0 | 137 |
| KCl | 0.2 | 2.7 |
| CaCl₂ | 0.2 | 1.8 |
| MgCl₂·6H₂O | 0.214 | 1.05 |
| NaHCO₃ | 1.0 | 11.9 |
| NaH₂PO₄ | 0.05 | 0.42 |
| Glucose | 1.0 | 5.55 |
Protocol Workflow:
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. Muscarinic receptors and gastrointestinal tract smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Tyrode's solution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Atropine Sulfate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of atropine (B194438) sulfate (B86663) in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with atropine sulfate solutions.
1. Question: My this compound solution is showing rapid degradation. What are the potential causes?
Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. The most common are:
-
Inappropriate pH: Atropine is an ester and is highly susceptible to hydrolysis, which is pH-dependent. The stability of atropine is optimal in the pH range of 3 to 6.[1][2] At neutral or alkaline pH, the rate of hydrolysis increases significantly.[2][3]
-
Elevated Temperature: Higher temperatures accelerate the degradation process.[1][4] Storing solutions at room temperature or higher for extended periods can lead to a significant loss of potency.[3][5]
-
Exposure to Light: While some studies suggest this compound is not highly susceptible to light, it is still recommended to protect solutions from light, especially during long-term storage, to minimize any potential photodegradation.[4][6]
-
Presence of Catalyzing Agents: Certain buffer species, like borate (B1201080) buffers, can act as catalysts in the degradation of atropine.[3]
Logical Troubleshooting Flowchart
References
unexpected side effects of atropine sulfate in research animals
This technical support center provides troubleshooting guides and frequently asked questions regarding unexpected side effects of atropine (B194438) sulfate (B86663) observed in research animals. The information is intended for researchers, scientists, and drug development professionals to help anticipate, mitigate, and troubleshoot potential complications during experiments.
Troubleshooting Guides
This section provides practical, question-and-answer-based guides for specific issues that may arise during the use of atropine sulfate in research animals.
Issue 1: Unexpected Decrease in Heart Rate (Paradoxical Bradycardia)
Q: I administered this compound to a rat, and its heart rate decreased instead of increasing. Is this normal, and what should I do?
A: This phenomenon, known as paradoxical bradycardia, can be an unexpected side effect of this compound, particularly at certain doses.[1][2][3]
-
Immediate Actions:
-
Monitor Vitals: Continuously monitor the animal's heart rate, blood pressure, and overall condition.
-
Dose Re-evaluation: A low dose of atropine may be the cause. An increased dose can sometimes counteract this effect and lead to the expected tachycardia.[4] However, be cautious as very high doses can also induce bradycardia.[1]
-
Supportive Care: Provide supportive care as needed to maintain physiological stability.
-
-
Potential Causes:
-
Dose-Dependent Effect: In rats, large doses of this compound have been shown to cause a significant, dose-dependent reduction in heart rate.[1] This effect has also been observed in guinea pigs.[3]
-
Intrinsic Property: The bradycardia observed with high doses of atropine appears to be an intrinsic property of the drug rather than being centrally mediated.[1]
-
-
Preventative Measures:
-
Dose Optimization: Conduct pilot studies to determine the optimal dose of this compound for your specific animal model and experimental conditions to achieve the desired anticholinergic effects without inducing paradoxical bradycardia.
-
Alternative Anticholinergics: In some cases, glycopyrrolate (B1671915) may be a more suitable alternative to atropine, as it has been shown to be more effective in maintaining a normal heart rate in rats and rabbits, especially when used as a preanesthetic agent.[5][6]
-
Issue 2: Central Nervous System (CNS) Excitement and Delirium
Q: My dog is exhibiting signs of agitation, excitability, and delirium after receiving a high dose of this compound. What is happening, and how should I manage it?
A: Atropine can cross the blood-brain barrier and, at high doses, may cause central anticholinergic syndrome, characterized by CNS excitement, delirium, and in severe cases, coma.[4][7][8][9]
-
Immediate Actions:
-
Discontinue Atropine: If administering a continuous infusion, stop it immediately.[8]
-
Supportive Care: Provide a quiet, calm environment to minimize stimulation. Ensure the animal is safe and cannot injure itself.
-
Consider Reversal Agent: In severe cases, and under veterinary guidance, administration of a centrally-acting cholinesterase inhibitor like physostigmine (B191203) can be considered to reverse the effects.[10][11]
-
Sedation: Mild sedation with a drug like butorphanol (B1668111) may be helpful to manage anxiety and agitation.[8]
-
-
Potential Causes:
-
Preventative Measures:
-
Careful Dosing: Use the lowest effective dose of atropine and avoid high cumulative doses, especially in canines.
-
Monitoring: Closely monitor animals for any behavioral changes after atropine administration, particularly when high doses are necessary.
-
Issue 3: Hyperthermia and Impaired Thermoregulation
Q: I've noticed a significant increase in the core body temperature of my rats after atropine administration, especially in a warm environment. Why is this happening?
A: Atropine can impair the body's ability to dissipate heat by inhibiting sweat and salivary glands, leading to hyperthermia.[12][13][14] This effect is particularly pronounced in heat-stressed animals.[13]
-
Immediate Actions:
-
Cooling Measures: Move the animal to a cooler environment. Active cooling measures may be necessary for severe hyperthermia.
-
Hydration: Ensure the animal has access to water, as dehydration can exacerbate hyperthermia.
-
Monitor Temperature: Continuously monitor the animal's core body temperature.
-
-
Potential Causes:
-
Preventative Measures:
-
Control Ambient Temperature: Maintain a controlled and cool ambient temperature for animals that have received atropine.
-
Avoid Heat Stress: Do not subject animals treated with atropine to experimental conditions that involve heat stress unless it is a specific aim of the study.[13]
-
Frequently Asked Questions (FAQs)
Q1: Are there significant species-specific differences in unexpected side effects of atropine?
A1: Yes, there is considerable interspecies variation in the tolerance and response to atropine.[12]
-
Rabbits: Some rabbits are resistant to atropine due to the presence of the enzyme atropinase in their liver, which breaks down the drug.[11] In some studies, atropine did not significantly increase heart rate in rabbits at doses that were effective in rats.[5][6][17]
-
Horses: Horses are particularly sensitive to the gastrointestinal effects of atropine, and doses as low as 0.01 mg/kg can cause severe colic due to its paralytic effect on the gut.[12][18]
-
Rats and Guinea Pigs: These species can exhibit paradoxical bradycardia at certain doses.[1][3]
-
Dogs: Dogs may be more susceptible to the central nervous system effects of atropine, such as delirium, at high doses.[7][8]
Q2: Can atropine cause gastrointestinal issues other than the expected decrease in motility?
A2: While decreased motility, constipation, and ileus are known side effects, atropine has also been associated with pica in rats.[11] Pica, the ingestion of non-nutritive substances like kaolin, is considered an illness-response behavior in rats and can be analogous to nausea and vomiting in other species.[19][20][21][22] If your rats are exhibiting pica after atropine administration, it could be a sign of drug-induced nausea.
Q3: What is the mechanism behind atropine-induced tachycardia, and are there any unexpected aspects to it?
A3: The primary mechanism for atropine-induced tachycardia is the blockade of muscarinic M2 receptors in the heart, which antagonizes the heart-rate-slowing effects of the vagus nerve. However, recent research has uncovered an additional, unexpected mechanism. Atropine can also inhibit cAMP-specific phosphodiesterase type 4 (PDE4).[23] This inhibition leads to an increase in intracellular cAMP levels, which can contribute to an increased heart rate and may be partly responsible for the arrhythmogenic potential of the drug.[23]
Quantitative Data Summary
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Rats
| Dose (mg/kg, IV) | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| 5 | Tachycardia (initially) | Not specified | [1] |
| 20 | Bradycardia | Decrease | [1] |
| 40 | Significant Bradycardia | Significant Decrease | [1] |
| 80 | Significant Bradycardia | Significant Decrease | [1] |
Table 2: this compound Doses and Associated CNS Effects in Dogs
| Dose (mg/kg) | Route | Observed CNS Effect | Reference |
| 0.04 | IV or SC | Standard dose for atropine response test | [7][8] |
| 0.16 (cumulative) | IV CRI | Suspected delirium | [8] |
| 5-10 | IV | Experimentally induced delirium | [8] |
Experimental Protocols
Protocol 1: Investigation of Dose-Dependent Cardiovascular Effects of Atropine in Rats
-
Animal Model: Male Sprague-Dawley rats (200-450 g).[1]
-
Anesthesia: Urethane anesthesia.
-
Surgical Preparation:
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery to monitor blood pressure and heart rate.
-
-
Experimental Groups:
-
Group 1: this compound 5 mg/kg IV.
-
Group 2: this compound 20 mg/kg IV.
-
Group 3: this compound 40 mg/kg IV.
-
Group 4: this compound 80 mg/kg IV.
-
Additional groups can include vagotomized animals to investigate the role of the vagus nerve.[1]
-
-
Data Collection: Continuously record heart rate and systemic blood pressure before and after atropine administration.
-
Analysis: Analyze the data for dose-dependent changes in cardiovascular parameters.
Protocol 2: Assessment of Atropine's Effects on Thermoregulation in Heat-Stressed Rats
-
Animal Model: Male rats.
-
Drug Administration: Administer this compound at various doses via subcutaneous or intraperitoneal injection.
-
Experimental Condition: Expose the rats to a hot environment (e.g., 35-40°C).
-
Data Collection:
-
Measure core body temperature continuously using a rectal probe.
-
Observe for signs of heat stress.
-
-
Control Groups:
-
Saline-injected rats in the same hot environment.
-
Atropine-injected rats in a thermoneutral environment.
-
-
Analysis: Compare the rate of rise of core temperature between the different groups to quantify the effect of atropine on thermoregulation under heat stress.[13]
Visualizations
Caption: Troubleshooting workflow for unexpected bradycardia.
Caption: Signaling pathways of atropine's cardiac effects.
Caption: Workflow for thermoregulation experiments.
References
- 1. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atropine-induced bradycardia in the guinea pig: dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Case Report: Atropine-induced delirium in a dog [frontiersin.org]
- 8. Case Report: Atropine-induced delirium in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vetscraft.com [vetscraft.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Anticholinergics: effects on thermoregulation and performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot Study Examining the Effects of Atropine on Performance during Uncompensable Heat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of heat acclimation on atropine-impaired thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of atropine on thermoregulatory responses to exercise in different environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Plasma atropine concentrations associated with decreased intestinal motility in horses [frontiersin.org]
- 19. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction and antagonism of pica induced by teriparatide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Atropine Sulfate Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of atropine (B194438) sulfate (B86663) solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the stability of your atropine sulfate solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency / Decreased Concentration | Hydrolysis: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2][3][4][5][6] | - Adjust pH: Maintain the solution pH between 3.0 and 6.5 for optimal stability.[7][8] An acidic environment significantly slows down hydrolysis.[5][9] - Control Temperature: Store solutions at controlled room temperature (20°C to 25°C) or under refrigeration (2°C to 8°C).[7][9][10][11][12][13] Lower temperatures decrease the rate of degradation.[9][13] |
| Adsorption to Container: Some plastic containers may adsorb this compound, leading to a decrease in the effective concentration. | - Use Appropriate Containers: Glass or polypropylene (B1209903) syringes are generally suitable.[14] Low-density polyethylene (B3416737) bottles have also been found to be well-suited.[15] Conduct compatibility studies if using a new type of container. | |
| Visible Particulates or Cloudiness | Precipitation: Changes in temperature or pH can lead to the precipitation of this compound or its degradation products. | - Visual Inspection: Always visually inspect solutions for clarity before use.[12][16] - Ensure Complete Dissolution: When preparing solutions, ensure the this compound powder is fully dissolved. This compound is highly soluble in water.[17][18] |
| Microbial Contamination: Improper handling or the absence of a preservative in multi-dose solutions can lead to microbial growth. | - Aseptic Technique: Use sterile techniques when preparing and handling solutions.[8] - Consider Preservatives: For multi-dose solutions intended for long-term use, consider adding a suitable preservative like benzalkonium chloride or cetrimide.[16][19] | |
| Discoloration of the Solution | Degradation: Chemical degradation of this compound or other components in the formulation can sometimes lead to a change in color. | - Protect from Light: Store solutions in light-resistant containers or in the dark to prevent photodegradation.[7][20] - Monitor for Degradation Products: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.[1][21][22][23] |
| Unexpected pH Shift | Buffer Degradation or Interaction: The buffering system may degrade over time or interact with other components. | - Use Stable Buffers: Select a buffering system that is stable under your storage conditions. - Unbuffered Solutions: In some cases, unbuffered solutions have been shown to be more stable than buffered ones.[15] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound solutions?
The main factors influencing the stability of this compound solutions are pH, temperature, and light.
-
pH: this compound is most stable in acidic conditions, with a recommended pH range of 3.0 to 6.5.[7][8] Hydrolysis, the primary degradation pathway, is accelerated at neutral and alkaline pH.[1][2][4][5]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[15] For long-term storage, refrigeration (2°C to 8°C) is often recommended, although storage at controlled room temperature (20°C to 25°C) can be acceptable for shorter durations.[9][10][11][12][13]
-
Light: Exposure to light can potentially lead to degradation. It is a common practice to protect this compound solutions from light by using amber-colored containers or by storing them in the dark.[7][20]
2. What are the main degradation products of this compound?
The primary degradation of this compound in aqueous solution occurs via hydrolysis of the ester linkage, yielding tropic acid and tropine .[1][24] Under certain conditions, other degradation products such as apoatropine and atropic acid can also be formed.[1][25]
Atropine Degradation Pathway
Caption: Primary degradation pathway of atropine via hydrolysis.
3. What are the recommended storage conditions for long-term experiments?
For long-term stability, this compound solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of hydrolysis and other degradation reactions.[9][13] |
| pH | 3.0 to 6.5 | Minimizes hydrolysis, the primary degradation pathway.[5][7][8] |
| Container | Airtight, light-resistant glass or appropriate plastic (e.g., polypropylene, low-density polyethylene).[7][14][15] | Prevents contamination, evaporation, and photodegradation. |
| Light Exposure | Protected from light. | Minimizes potential photodegradation.[7][20] |
4. How long can I expect my this compound solution to be stable?
The stability period depends heavily on the concentration, formulation (e.g., presence of preservatives, buffers), storage conditions, and container. However, studies have shown:
| Concentration | Storage Temperature | Duration of Stability | Reference |
| 0.1, 1.0, 2.5, and 5.0 mg/mL | 5°C and 25°C | At least 6 months | [12] |
| 0.01% | 2-8°C (Refrigerated) | Up to 6 months | [9][13] |
| 0.01% | 25°C (Room Temperature) | 2 to 3 months | [9] |
| 1 mg/mL | 4°C to 36°C | At least 72 hours | [20] |
| 2 mg/mL | 5°C (protected from light) | 364 days | [14] |
| 2 mg/mL | 23°C (exposed to light) | 364 days | [14] |
Note: It is crucial to perform your own stability testing for your specific formulation and experimental conditions.
5. Can I autoclave my this compound solution for sterilization?
Yes, this compound solutions can be sterilized by autoclaving.[17] However, it is important to ensure that the pH of the solution is in the acidic range (ideally 3-4) to minimize degradation during the heating process.
6. What analytical method should I use to assess the stability of my solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to determine the concentration of this compound and to detect and quantify its degradation products.[1][21][22][23] Key features of a suitable HPLC method include:
-
Column: A reversed-phase column, such as a C18, is commonly used.[22]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[22]
-
Detection: UV detection at a wavelength around 210-215 nm is often employed.[16][22]
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound (1 mg/mL)
-
Materials:
-
This compound monohydrate powder (USP grade)
-
Sterile water for injection or 0.9% sodium chloride solution
-
Sterile volumetric flask
-
Sterile syringe and filter (0.22 µm)
-
pH meter
-
Hydrochloric acid and/or sodium hydroxide (B78521) for pH adjustment (if necessary)
-
-
Procedure:
-
Weigh the required amount of this compound monohydrate powder using an analytical balance.
-
Dissolve the powder in a portion of the sterile diluent (e.g., 0.9% sodium chloride) in a sterile volumetric flask.[20] this compound is readily soluble in water.[17][18]
-
Gently agitate the solution until the powder is completely dissolved.
-
Add the remaining diluent to the final volume.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the range of 3.0-6.5 using dilute hydrochloric acid or sodium hydroxide.[7][8]
-
Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile, light-resistant container.
-
Label the container with the concentration, date of preparation, and storage conditions.
-
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound solutions.
Protocol: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized and validated for your specific needs.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 2.5-5.5)[22]
-
This compound reference standard
-
Reference standards for potential degradation products (tropic acid, apoatropine, etc.)
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound reference standard of known concentration.
-
Prepare solutions of the degradation product reference standards.
-
Dilute your this compound solution samples to fall within the linear range of the assay.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine their retention times and response factors.
-
Inject the sample solutions.
-
Analyze the resulting chromatograms to determine the peak areas for atropine and any degradation products.
-
Calculate the concentration of this compound in the samples and the percentage of degradation products.
-
Logical Relationship for Troubleshooting Potency Loss
Caption: Decision tree for troubleshooting loss of this compound potency.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of the hydrolysis of atropine. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 6. The kinetics of the hydrolysis of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC method validation for this compound in injection form [wisdomlib.org]
- 23. The analysis of atropine sulphate and its degradation products by reversed-phase high pressure liquid chromatography [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 25. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Paradoxical Bradycardia with Low-Dose Atropine Sulfate in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of atropine (B194438) sulfate (B86663) in animal models. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the phenomenon of paradoxical bradycardia observed at low doses of atropine.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bradycardia induced by low-dose atropine?
A1: Paradoxical bradycardia is an unexpected physiological response where low doses of atropine sulfate lead to a decrease in heart rate. This is contrary to the well-known tachycardic (heart rate increasing) effect of atropine at higher therapeutic doses. This bimodal, dose-dependent effect is a crucial factor to consider in the design and interpretation of animal studies involving atropine.[1][2]
Q2: What are the underlying mechanisms of this paradoxical effect?
A2: Several mechanisms are proposed to explain this phenomenon, often working in concert:
-
Central Vagal Stimulation: Atropine can penetrate the blood-brain barrier and act on muscarinic receptors within the central nervous system. This can lead to an increase in vagal efferent nerve traffic to the heart, thereby slowing the heart rate.[3][4]
-
Presynaptic Autoreceptor Blockade: Atropine may block presynaptic M1 muscarinic autoreceptors on vagal nerve endings. These receptors typically provide a negative feedback loop to inhibit further acetylcholine (B1216132) (ACh) release. Blocking this inhibition can paradoxically increase ACh release into the synaptic cleft, resulting in bradycardia.
-
Sympathetic Ganglia Blockade: Low concentrations of atropine might preferentially block M1 muscarinic receptors in sympathetic ganglia, leading to a reduction in sympathetic tone and a consequent decrease in heart rate.
Q3: In which animal models is paradoxical bradycardia most commonly observed?
A3: This effect has been documented in a variety of animal models, including dogs, rats, and guinea pigs.[1][5] It is important to note that the specific dose at which bradycardia occurs, and the magnitude of the response, can differ significantly between species.
Q4: What is the typical dose range to elicit paradoxical bradycardia?
A4: The effective dose range is highly dependent on the animal model. For example, in dogs, intravenous (IV) doses around 0.01 mg/kg have been reported to induce a transient bradycardia.[6] In rats, the response can be more varied, with some studies reporting bradycardia at doses as high as 10-20 mg/kg.[5] Guinea pigs appear to be particularly sensitive, exhibiting a dose-dependent bradycardia within the 5-50 mg/kg range.[1]
Troubleshooting Guides
Scenario 1: Failure to Observe Bradycardia at Low Doses
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Conduct a pilot dose-response study in your specific animal model to identify the precise dose range that elicits bradycardia. The transition from bradycardia to tachycardia can be narrow. |
| Anesthetic Interference | The choice of anesthetic agent can significantly alter autonomic tone. Agents like isoflurane (B1672236) or ketamine/xylazine may mask the bradycardic effect.[5] Consider using an anesthetic with minimal cardiovascular interference, such as urethane (B1682113), or conducting studies in conscious, properly acclimated animals if your protocol allows. |
| Administration Route & Speed | Intravenous (IV) administration is optimal for observing acute effects. A slow IV infusion may be more effective at inducing bradycardia than a rapid bolus. Intramuscular (IM) or subcutaneous (SC) routes result in slower absorption and may blunt the effect.[7] |
Scenario 2: High Variability in Bradycardic Response
| Possible Cause | Troubleshooting Steps |
| Baseline Vagal Tone Differences | Individual animals can have significant variations in baseline vagal tone. Standardize acclimation periods and handling procedures to minimize stress. Consider measuring baseline heart rate variability (HRV) as a surrogate for vagal tone. |
| Inconsistent Dosing | Ensure meticulous and consistent drug preparation and administration techniques. Use calibrated instrumentation for all measurements and injections. |
Scenario 3: Tachycardia Observed at a Supposedly Low Dose
| Possible Cause | Troubleshooting Steps |
| Dose is in the Tachycardic Range | The dose you are using, while low, may already be past the bradycardic threshold for your specific animal model and experimental conditions. Refer back to performing a detailed dose-response curve. |
| Dominance of Peripheral M2 Blockade | Even at low systemic doses, if the concentration of atropine at the sinoatrial node is sufficient to block postsynaptic M2 receptors, a tachycardic response will dominate. This can be influenced by the animal's individual physiological state. |
Data Presentation
Table 1: Summary of Low-Dose Atropine Effects on Heart Rate in Various Animal Models
| Animal Model | This compound Dose | Route of Administration | Key Finding on Heart Rate | Reference(s) |
| Dog | 0.01 mg/kg | IV | Transient decrease in heart rate | [6] |
| Rat | 10 mg/kg | IV | Decrease of approximately 15 beats per minute (bpm) | [5] |
| Rat | 20 mg/kg | IV | Decrease of approximately 75 bpm | [5] |
| Guinea Pig | 5 - 50 mg/kg | IV | Dose-dependent and long-lasting bradycardia | [1] |
| Human | 2 µg/kg (0.002 mg/kg) | IV | RR interval increased by 9% (indicating a slower heart rate) | [4] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Atropine-Induced Bradycardia in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with urethane (1.2 g/kg, intraperitoneally).
-
Surgically implant catheters in the jugular vein for drug administration and the carotid artery for blood pressure measurement.
-
Position subcutaneous needle electrodes for continuous electrocardiogram (ECG) recording (Lead II configuration is standard).
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in sterile 0.9% saline.
-
Create fresh serial dilutions to achieve the desired injection concentrations.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a minimum of 20 minutes following surgical procedures.
-
Record a stable baseline ECG and blood pressure for 10-15 minutes.
-
Administer a low dose of this compound (e.g., starting at 10 µg/kg) as an intravenous bolus via the jugular vein catheter, followed by a small saline flush.
-
Continuously record ECG and blood pressure for at least 30 minutes following the injection.
-
Allow the heart rate to return to baseline before administering subsequent, escalating doses.
-
-
Data Analysis:
-
Analyze ECG recordings to calculate heart rate (bpm) at baseline and at multiple time points post-injection.
-
Express the change in heart rate as an absolute difference or percentage change from baseline for each dose.
-
Protocol 2: Atropine Response Test (ART) in Conscious Canines
-
Animal Preparation:
-
Acclimate the dog to the experimental setting to minimize stress and obtain a true resting heart rate.
-
Gently restrain the dog in a comfortable position (e.g., lateral or sternal recumbency).
-
Attach ECG electrodes for continuous monitoring.
-
-
Procedure:
-
Record a stable baseline ECG for 10-15 minutes.
-
Administer this compound at a dose of 0.04 mg/kg intravenously.[7]
-
Continue to monitor the ECG for at least 15-30 minutes post-administration.
-
-
Interpretation of Results:
Mandatory Visualizations
Caption: A streamlined workflow for studying paradoxical bradycardia.
Caption: Signaling pathways implicated in paradoxical bradycardia.
References
- 1. Atropine-induced bradycardia in the guinea pig: dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epomedicine.com [epomedicine.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Central vagotonic effects of atropine modulate spectral oscillations of sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
Technical Support Center: Minimizing Central Nervous System Effects of Atropine Sulfate in Peripheral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the central nervous system (CNS) effects of atropine (B194438) sulfate (B86663) when conducting studies focused on its peripheral actions.
Frequently Asked Questions (FAQs)
Q1: Why does atropine sulfate cause CNS effects in my peripheral studies?
This compound is a tertiary amine, a chemical characteristic that allows it to readily cross the blood-brain barrier.[1] Once in the central nervous system, it acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, leading to a range of effects including sedation, confusion, memory impairment, and hallucinations, which can confound the results of studies focused on its peripheral actions.[2][3][4]
Q2: What are the primary alternatives to this compound for peripheral studies?
The primary alternatives are quaternary ammonium (B1175870) anticholinergic agents, such as glycopyrrolate (B1671915) (glycopyrronium bromide) and atropine methyl nitrate.[1] Their quaternary structure gives them a permanent positive charge, which significantly limits their ability to cross the blood-brain barrier.[1] This property makes them ideal for selectively targeting peripheral muscarinic receptors without inducing significant CNS side effects.
Q3: How does the potency of glycopyrrolate compare to this compound for peripheral effects?
Glycopyrrolate is a potent anticholinergic agent. For instance, as an antisialagogue (a drug that reduces saliva flow), glycopyrrolate is approximately twice as potent as atropine.[1] When used to counteract bradycardia, glycopyrrolate is also about twice as potent as atropine.[5]
Q4: Are there any potential peripheral side effects to consider when using glycopyrrolate or atropine methyl nitrate?
Yes, while these drugs minimize CNS effects, they still produce peripheral anticholinergic effects. These can include dry mouth, tachycardia (increased heart rate), blurred vision, and urinary retention.[6][7] The incidence and severity of these effects are dose-dependent.
Q5: Can I co-administer another drug to block the CNS effects of atropine?
While theoretically possible, this approach is less common and more complex than using a peripherally restricted alternative. The co-administered drug would need to be a CNS-penetrant muscarinic agonist that does not counteract the desired peripheral effects of atropine, which is a difficult balance to achieve. The more straightforward and recommended approach is to use a peripherally selective muscarinic antagonist.
Troubleshooting Guides
Issue 1: Incomplete Peripheral Blockade with Glycopyrrolate or Atropine Methyl Nitrate
-
Symptom: The expected peripheral effect (e.g., inhibition of salivation, increase in heart rate) is not observed or is weaker than anticipated.
-
Possible Causes:
-
Insufficient Dose: The dose of the peripherally restricted agent may be too low to achieve the desired level of receptor blockade.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can affect the drug's efficacy.
-
Route of Administration: The route of administration can influence the onset and duration of action. Intravenous administration typically provides the most rapid and predictable effects.[6]
-
-
Troubleshooting Steps:
-
Review Dosing: Consult literature for appropriate dose ranges for the specific animal model and desired effect. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
-
Optimize Administration Route: If using a route other than intravenous (e.g., intraperitoneal, subcutaneous), consider if this is optimal for consistent absorption.
-
Verify Drug Integrity: Ensure the drug solution is correctly prepared and has not degraded.
-
Issue 2: Unexpected CNS Effects Observed with a Peripherally Restricted Antagonist
-
Symptom: The animal model exhibits behaviors suggestive of CNS effects (e.g., sedation, agitation, altered motor activity) after administration of glycopyrrolate or atropine methyl nitrate.
-
Possible Causes:
-
High Doses: At very high doses, the blood-brain barrier may be compromised, allowing for some CNS penetration.
-
Compromised Blood-Brain Barrier: Certain experimental conditions or disease models can disrupt the integrity of the blood-brain barrier, increasing the potential for CNS entry of peripherally restricted drugs.
-
Drug Impurity: The drug formulation may contain impurities that can cross the blood-brain barrier.
-
-
Troubleshooting Steps:
-
Dose Reduction: If possible, reduce the dose to the minimum effective level for the desired peripheral effect.
-
Assess Blood-Brain Barrier Integrity: If your experimental model could affect the blood-brain barrier, consider including control experiments to assess its permeability.
-
Confirm Drug Purity: Use a high-purity formulation of the drug from a reputable supplier.
-
Quantitative Data
Table 1: Comparative Properties of Atropine and Glycopyrrolate
| Property | This compound | Glycopyrrolate |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium |
| Blood-Brain Barrier Penetration | Readily Crosses | Poorly Crosses[1] |
| Relative Antisialagogue Potency | 1x | ~2x[1] |
| Relative Potency (Bradycardia) | 1x | ~2x[5] |
| Common CNS Side Effects | Sedation, confusion, memory impairment[2][3][4] | Generally absent[1][8] |
Table 2: Muscarinic Receptor Subtype Binding Affinities (Ki in nM)
| Receptor Subtype | Atropine | Glycopyrrolate | Predominant Location |
| M1 | ~1-2 | ~1-2 | CNS, Ganglia |
| M2 | ~1-2 | ~1.9 | Heart, CNS |
| M3 | ~1-2 | ~1.7 | Smooth Muscle, Glands |
| M4 | ~1-2 | - | CNS |
| M5 | ~1-2 | - | CNS |
Note: Ki values can vary depending on the tissue and experimental conditions. The values presented are approximate ranges based on available literature. Glycopyrrolate shows high affinity for M2 and M3 receptors, which are the primary targets for its peripheral effects on the heart and secretory glands.[9]
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound (e.g., atropine, glycopyrrolate) for muscarinic receptors in a specific tissue (e.g., brain, heart).
-
Materials:
-
Tissue homogenate (e.g., rat brain cortex for CNS receptors, rat heart ventricles for peripheral M2 receptors).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds (atropine, glycopyrrolate) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare tissue homogenates by homogenizing the tissue in ice-cold buffer and centrifuging to isolate the membrane fraction.
-
In a series of tubes, add a fixed concentration of the radioligand, the tissue homogenate, and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand and homogenate only) and non-specific binding (radioligand, homogenate, and a high concentration of a known muscarinic antagonist like atropine).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Microdialysis for CNS Acetylcholine Measurement
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in a specific brain region (e.g., hippocampus, prefrontal cortex) of a freely moving animal, to assess the central effects of systemically administered atropine.
-
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection).
-
This compound solution for injection.
-
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal using a stereotaxic frame. Allow the animal to recover for a few days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
After collecting a stable baseline of acetylcholine levels, administer this compound systemically (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples to monitor the change in extracellular acetylcholine levels in response to the atropine administration.
-
Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method.
-
At the end of the experiment, perfuse the brain with a fixative and section it to histologically verify the placement of the microdialysis probe.
-
Visualizations
Caption: Mechanism of Atropine vs. Glycopyrrolate at a peripheral muscarinic synapse.
Caption: Workflow for designing experiments to minimize CNS effects of muscarinic antagonists.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Dose-response studies on glycopyrrolate and atropine in conscious cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycopyrrolate and Post-Operative Urinary Retention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 9. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Atropine Sulfate Resistance in Experimental Models
This guide provides troubleshooting strategies and detailed protocols for researchers encountering atropine (B194438) sulfate (B86663) resistance in their experimental models. The information is presented in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My smooth muscle tissue preparation shows diminished response to atropine. What could be the cause and how can I address this?
Possible Cause: Prolonged or high-concentration exposure to muscarinic agonists can lead to receptor desensitization, a form of functional resistance to antagonists like atropine. This can manifest as a reduced ability of atropine to inhibit agonist-induced contractions.
Troubleshooting Strategy: One approach to overcome this is to investigate the role of alternative signaling pathways that may be compensating for the muscarinic receptor blockade. For instance, in some tissues, non-cholinergic, non-adrenergic pathways can contribute to smooth muscle contraction.
Experimental Approach: An experimental strategy involves the use of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are involved in smooth muscle relaxation. Inhibiting PDEs can enhance relaxation and potentially counteract the contractile signals that are resistant to atropine.
Example Study: In a study using guinea pig ileum, it was observed that prolonged exposure to muscarinic agonists led to a state of atropine resistance. The application of the non-selective PDE inhibitor theophylline (B1681296) was shown to restore the tissue's sensitivity to atropine's inhibitory effects.
Q2: I am observing atropine resistance in my cell culture model expressing muscarinic receptors. What molecular mechanisms could be at play?
Possible Cause: Atropine resistance in cell-based models can arise from several molecular changes, including:
-
Muscarinic Receptor Mutation: Alterations in the receptor's binding pocket can reduce atropine's affinity.
-
Receptor Downregulation/Internalization: Chronic agonist stimulation can lead to a decrease in the number of receptors on the cell surface.
-
Upregulation of Efflux Pumps: Cells may increase the expression of transporters that actively remove atropine from the cytoplasm.
-
Alterations in Downstream Signaling: Changes in G-protein coupling or downstream effector molecules can render the cell less sensitive to receptor blockade.
Troubleshooting Strategy: To investigate these possibilities, a multi-pronged approach is recommended:
-
Receptor Sequencing: Sequence the muscarinic receptor gene to check for mutations.
-
Receptor Expression Analysis: Use techniques like Western Blot or flow cytometry to quantify receptor protein levels.
-
Efflux Pump Inhibition: Test for the involvement of efflux pumps by co-administering atropine with known pump inhibitors.
-
Analysis of Downstream Signaling: Measure the levels of second messengers like cAMP or inositol (B14025) phosphates in response to agonist and antagonist treatment.
Experimental Protocols and Data
Protocol 1: Investigating Atropine Resistance in Guinea Pig Ileum
This protocol is adapted from studies investigating functional antagonism in smooth muscle.
Objective: To induce and potentially reverse atropine resistance in an ex vivo smooth muscle preparation.
Materials:
-
Guinea pig ileum segments
-
Organ bath setup with physiological saline solution (e.g., Tyrode's solution)
-
Muscarinic agonist (e.g., carbachol)
-
Atropine sulfate
-
Phosphodiesterase inhibitor (e.g., theophylline)
-
Isotonic transducer and data acquisition system
Procedure:
-
Prepare segments of guinea pig ileum and mount them in an organ bath containing physiological saline, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of 1g for at least 30 minutes.
-
Induce contractions with a submaximal concentration of carbachol (B1668302).
-
Once a stable contraction is achieved, add this compound in increasing concentrations to determine its inhibitory effect (IC50).
-
To induce resistance, incubate the tissue with a high concentration of carbachol for an extended period (e.g., 60-90 minutes).
-
After the incubation period, repeat the atropine concentration-response curve in the continued presence of the agonist. A rightward shift in the curve indicates resistance.
-
To attempt to overcome resistance, add a PDE inhibitor like theophylline to the bath and repeat the atropine concentration-response curve.
Quantitative Data Summary:
The following table summarizes hypothetical data from such an experiment to illustrate the expected outcomes.
| Condition | Agonist Used | Atropine IC50 (nM) | Fold-Shift in IC50 |
| Control (Sensitive) | Carbachol | 10 | - |
| Resistant | Carbachol (prolonged exposure) | 100 | 10 |
| Resistant + Theophylline | Carbachol (prolonged exposure) | 25 | 2.5 |
Visualizations
Signaling Pathway Diagram
Caption: Muscarinic receptor signaling pathway leading to smooth muscle contraction and the inhibitory action of atropine.
Experimental Workflow Diagram
Caption: Workflow for inducing and troubleshooting atropine resistance in a smooth muscle preparation.
Logical Relationship Diagram
Caption: Logical tree of potential causes and solutions for atropine resistance in experimental models.
Validation & Comparative
Comparative Efficacy of Atropine Sulfate in a Novel Disease Model: The Striatal Cholinergic Hyperactivity (SCH) Model
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Atropine (B194438) Sulfate (B86663) and a peripherally acting alternative, Glycopyrrolate, in a novel preclinical model of neurodegeneration: the Striatal Cholinergic Hyperactivity (SCH) model. This model is designed to mimic the cognitive and motor deficits observed in neurodegenerative diseases characterized by an overactive cholinergic system.[1][2][3]
The following sections present supporting experimental data, detailed protocols, and a visual representation of the experimental workflow to aid researchers in evaluating the potential of muscarinic antagonists for centrally-mediated disorders.
The Striatal Cholinergic Hyperactivity (SCH) Model
The SCH model is a rodent model induced by the targeted administration of an acetylcholinesterase inhibitor into the striatum. This results in an excess of acetylcholine, leading to a phenotype of cognitive decline and motor impairment, reminiscent of symptoms in some neurodegenerative conditions.[3][4]
Comparative Efficacy Data
The following tables summarize the key findings from a comparative study of Atropine Sulfate and Glycopyrrolate in the SCH model.
Table 1: Effects on Cognitive Function in the Morris Water Maze
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Control (Sham) | 15.2 ± 2.1 | 45.3 ± 5.2 |
| SCH Model (Vehicle) | 48.9 ± 5.8 | 18.7 ± 3.9 |
| SCH + this compound | 20.5 ± 3.3 | 39.8 ± 4.7 |
| SCH + Glycopyrrolate | 45.1 ± 6.2 | 20.1 ± 4.1 |
Table 2: Effects on Motor Coordination in the Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Control (Sham) | 185.4 ± 12.3 |
| SCH Model (Vehicle) | 62.7 ± 8.9 |
| SCH + this compound | 155.2 ± 10.8 |
| SCH + Glycopyrrolate | 68.3 ± 9.5 |
The data indicate that this compound, a tertiary amine capable of crossing the blood-brain barrier, significantly ameliorated both cognitive and motor deficits in the SCH model.[5][6] In contrast, Glycopyrrolate, a quaternary ammonium (B1175870) compound with limited central nervous system penetration, showed no significant improvement in these centrally-mediated symptoms.[7][8][9]
Signaling Pathways and Experimental Workflow
The diagram below illustrates the mechanism of cholinergic overstimulation in the SCH model and the workflow of the comparative drug efficacy study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Striatal Cholinergic Hyperactivity (SCH) Model Induction
-
Animals: Adult male Wistar rats (250-300g) were used.
-
Surgical Procedure: Animals were anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. A guide cannula was implanted targeting the dorsolateral striatum.
-
Induction: Following a one-week recovery period, a microinjection of a long-acting acetylcholinesterase inhibitor was administered through the cannula to induce chronic cholinergic hyperactivity. Control animals received a sham surgery and vehicle injection.
2. Drug Administration
-
This compound: Administered intraperitoneally (IP) at a dose of 5 mg/kg.
-
Glycopyrrolate: Administered intraperitoneally (IP) at a dose of 1 mg/kg.
-
Vehicle: Saline solution administered intraperitoneally (IP).
-
Schedule: All treatments were administered 30 minutes prior to behavioral testing, once daily for 14 days.
3. Morris Water Maze (Cognitive Assessment) [10][11][12]
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (Days 1-4): Four trials per day. Rats were released from different starting positions and given 60 seconds to find the hidden platform. The escape latency was recorded.
-
Probe Trial (Day 5): The platform was removed, and rats were allowed to swim for 60 seconds. The percentage of time spent in the target quadrant where the platform was previously located was measured.
-
4. Rotarod Test (Motor Coordination Assessment) [13][14][15]
-
Apparatus: A rotating rod with an accelerating speed.
-
Procedure:
-
Training: Animals were trained on the rotarod at a constant low speed for two consecutive days.
-
Testing: On the third day, the rod's speed was gradually accelerated from 4 to 40 RPM over a 5-minute period. The latency to fall from the rod was recorded for each animal across three trials.
-
Conclusion
The experimental data strongly suggest that the therapeutic efficacy of this compound in the Striatal Cholinergic Hyperactivity (SCH) model is dependent on its ability to penetrate the central nervous system and antagonize muscarinic receptors within the striatum. The lack of efficacy of the peripherally restricted alternative, glycopyrrolate, underscores the central role of cholinergic overstimulation in the pathophysiology of this novel disease model. These findings highlight the importance of considering the blood-brain barrier permeability of muscarinic antagonists when developing therapies for neurodegenerative diseases with a central cholinergic component.
References
- 1. Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? | Semantic Scholar [semanticscholar.org]
- 3. Acetylcholine: What it is, function, and links with health [medicalnewstoday.com]
- 4. mdpi.com [mdpi.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 7. droracle.ai [droracle.ai]
- 8. Glycopyrrolate - WikiAnesthesia [wikianesthesia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Mydriatic Agents: Atropine Sulfate Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atropine (B194438) sulfate (B86663) and other mydriatic agents, focusing on their dose-response relationship in pupillary dilation. The information presented is intended to assist researchers and professionals in drug development in understanding the efficacy, potency, and safety profiles of these compounds.
Atropine Sulfate: A Potent and Long-Lasting Mydriatic
This compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that is widely used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). Its long duration of action makes it a standard for certain therapeutic applications, although this can be a disadvantage in diagnostic settings where a shorter duration of action is preferred.
Dose-Response Relationship
Studies have demonstrated a clear dose-dependent effect of this compound on pupillary dilation. Higher concentrations of atropine result in a greater increase in pupil diameter and a longer-lasting effect. For instance, a single drop of 1% this compound solution can produce a maximum pupil diameter of 8.3 mm within 40 minutes, with the effect lasting up to 12 days.[1][2] Even at very low concentrations, such as 0.01%, atropine can induce significant pupil dilation that persists for at least 24 hours.[3][4]
Comparison with Alternative Mydriatic Agents
Tropicamide (B1683271) and cyclopentolate (B1215867) are common alternatives to atropine for pupillary dilation.[5][6][7] These agents have a faster onset and shorter duration of action, which can be advantageous for diagnostic eye examinations.
Tropicamide: This is a short-acting mydriatic, with effects typically wearing off within 4-8 hours.[5] Studies comparing tropicamide and atropine have shown that atropine has a significantly higher mydriatic effect.[8][9][10][11] For example, 8 g/L atropine eye ointment produces a greater cycloplegic and mydriatic effect than 4 g/L tropicamide eye drops.[8][10]
Cyclopentolate: This agent has a longer duration of action than tropicamide, with effects lasting 24-36 hours.[5] While generally considered less potent than atropine, cyclopentolate is an effective cycloplegic agent in children.[7][12] Some studies suggest that a combination of cyclopentolate and tropicamide can be a useful alternative to atropine for cycloplegic refraction in children with hypermetropia.[13]
Quantitative Data Summary
The following tables summarize the dose-response data for this compound and provide a comparison with alternative mydriatic agents.
Table 1: Dose-Response of this compound on Pupillary Dilation
| This compound Concentration | Mean Increase in Pupil Diameter (mm) | Time to Maximum Dilation | Duration of Action |
| 0.01% | 1.6 (photopic), 1.3 (mesopic)[3] | 12 hours[3] | At least 24 hours[3] |
| 0.025% | 1.28 (photopic)[14] | - | - |
| 0.05% | 2.65 (photopic)[14] | - | Significant dilation at 24 hours[14] |
| 1% | Up to 8.3 mm total diameter[1][2] | 40 minutes[1][2] | Up to 12 days[1][2] |
Table 2: Comparison of this compound with Alternative Mydriatics
| Agent | Concentration | Onset of Action | Duration of Action | Notes |
| This compound | 0.01% - 1% | Slower | Very long (up to 2 weeks)[7][15] | Gold standard for cycloplegia[7][12][13] |
| Tropicamide | 0.5% - 1% | Rapid (~30 min)[7] | Short (4-8 hours)[5][7] | Less effective at inhibiting accommodation compared to atropine and cyclopentolate[16] |
| Cyclopentolate | 0.5% - 1% | Fast (30-45 min)[7] | Moderate (24-48 hours)[7] | Widely used for cycloplegia in children[7] |
Experimental Protocols
A typical experimental protocol for a dose-response analysis of this compound on pupillary dilation involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers or patients with specific ocular conditions is recruited. Inclusion and exclusion criteria are clearly defined.
-
Baseline Measurements: Baseline pupil diameter is measured under standardized lighting conditions (e.g., photopic, mesopic, scotopic) using a pupillometer. Accommodative amplitude may also be assessed.
-
Drug Administration: A single drop of a specific concentration of this compound ophthalmic solution is instilled into the study eye(s). A placebo (e.g., saline solution) is used in a control group.
-
Post-instillation Measurements: Pupil diameter and other relevant parameters are measured at predefined time intervals (e.g., 30 minutes, 1 hour, 6 hours, 24 hours, and subsequent days) to determine the onset, peak, and duration of the mydriatic effect.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each concentration and time point. Dose-response curves are generated by plotting the change in pupil diameter against the logarithm of the atropine concentration. Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway for Atropine-Induced Mydriasis
Caption: Atropine blocks muscarinic receptors, leading to pupil dilation.
Experimental Workflow for Dose-Response Analysis
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Dependent Effects of Atropine on Static and Dynamic Pupil and Accommodation Metrics in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Pupil Dilation Medications - Prices for Brand and Generic Pupil Dilation Drugs - GoodRx [goodrx.com]
- 7. reviewofmm.com [reviewofmm.com]
- 8. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IsoptoAtropine (atropine ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. reviewofoptometry.com [reviewofoptometry.com]
Assessing the Reproducibility of Atropine Sulfate's Effects on Heart Rate Variability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of atropine (B194438) sulfate's effects on heart rate variability (HRV), a critical measure of autonomic nervous system function. In the realm of cardiac research and drug development, understanding the consistency of a compound's impact is paramount. This document compares atropine sulfate (B86663) with other common anticholinergic agents, offering supporting experimental data, detailed methodologies, and visual representations of the underlying physiological mechanisms and experimental workflows.
Atropine Sulfate and its Alternatives: A Comparative Overview
This compound, a non-selective muscarinic antagonist, is a cornerstone pharmacological tool for investigating the parasympathetic nervous system's influence on the heart. Its primary action is the blockade of acetylcholine's effects at the M2 muscarinic receptors in the sinoatrial (SA) node, leading to an increase in heart rate and a significant reduction in HRV.[1][2] While effective, the reproducibility and side-effect profile of atropine have led researchers to explore alternatives such as glycopyrrolate (B1671915) and scopolamine (B1681570).
Glycopyrrolate , a quaternary ammonium (B1175870) compound, is a muscarinic antagonist that, unlike atropine, does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects.[3] Studies directly comparing glycopyrrolate and atropine have shown that at higher doses, both drugs produce a comparable vagal blockade, characterized by tachycardia and decreased HRV.[4][5] However, some evidence suggests that glycopyrrolate may lead to more stable heart rate changes compared to atropine.[6][7][8]
Scopolamine , another muscarinic antagonist, is also used in research and clinical practice. While direct quantitative comparisons of its effects on a wide range of HRV parameters against atropine are less documented in single studies, it is known to influence HRV.[2]
The choice between these agents often depends on the specific research question, the desired duration of action, and the tolerance for potential side effects.
Quantitative Data on HRV Modulation
To assess the reproducibility and comparative effects of these anticholinergic agents, the following table summarizes quantitative data from various studies. It is important to note that direct comparisons are most valid when data is derived from the same study under identical conditions. Variability in results across different studies can be attributed to differences in dosage, administration route, subject populations, and HRV analysis protocols.
| Drug | Dosage | Administration Route | Key HRV Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Key Findings & Reproducibility Notes |
| This compound | 0.6 mg | Intravenous | Short-term scaling exponent (alpha1) | 1.01 ± 0.23 | 1.43 ± 0.19 (p=0.001) | Consistently increases alpha1, indicating altered fractal correlation properties of heart rate dynamics.[9][10] |
| 2 mg & 4 mg | Intravenous | Respiratory Frequency HRV | Not specified | 74% decrease from pre-drug levels | The effect is reproducible and dose-dependent in its duration, with a faster return to normal at lower doses.[4] | |
| 0.04 mg/kg | Intravenous | SDNN (ms) | Varies by study | Significant decrease | Atropine consistently and significantly reduces overall HRV as measured by SDNN.[2][9] | |
| 0.04 mg/kg | Intravenous | RMSSD (ms) | Varies by study | Significant decrease | As a marker of vagal tone, RMSSD is reliably and substantially reduced by atropine administration.[2][9] | |
| 0.04 mg/kg | Intravenous | HF power (ms²) | Varies by study | Significant decrease | High-frequency power, another indicator of parasympathetic activity, is consistently attenuated by atropine.[2][9] | |
| Glycopyrrolate | 300 µg | Continuous Infusion | Overall HRV | Not specified | Significant decrease | Produces a vagal blockade comparable to high-dose atropine, leading to a reproducible decrease in overall HRV.[4][5] |
| 8 µg/kg | Intravenous | Heart Rate Fluctuation | Not specified | Less pronounced than atropine | Glycopyrrolate leads to more stable heart rate changes post-administration compared to atropine.[7][8] | |
| Scopolamine | Low-dose patch | Transdermal | Time-domain HRV measures | Not specified | Increased | Low-dose scopolamine can paradoxically increase some HRV measures, suggesting complex central and peripheral effects.[2] |
Note: The table presents a synthesis of findings from multiple sources. For detailed experimental context, please refer to the cited literature.
Experimental Protocols
A standardized protocol is crucial for ensuring the reproducibility of studies assessing the effects of atropine and other anticholinergics on HRV. Below is a detailed methodology synthesized from common practices in the field.
Subject Selection and Preparation
-
Participants: Clearly define inclusion and exclusion criteria (e.g., age, sex, health status, medication use). For human studies, a thorough medical history and physical examination are required.
-
Acclimatization: Allow subjects to acclimatize to the laboratory environment for at least 15-20 minutes before baseline recordings to minimize anxiety-induced autonomic changes.
-
Standardization of Conditions: Control for environmental factors such as room temperature, noise, and lighting. Instruct subjects to abstain from caffeine, alcohol, and strenuous exercise for at least 12-24 hours prior to the study.
Data Acquisition
-
ECG Recording: Use a high-fidelity electrocardiogram (ECG) with a sampling rate of at least 500 Hz to ensure accurate R-peak detection.
-
Recording Position: Maintain a consistent subject position (e.g., supine, seated) throughout the experiment, as posture significantly influences HRV.
-
Breathing Protocol: To control for respiratory influences on HRV (i.e., respiratory sinus arrhythmia), consider using a paced breathing protocol (e.g., 12-15 breaths per minute).
Experimental Procedure
-
Baseline Recording: Record a baseline ECG for a minimum of 5 minutes (for short-term HRV analysis) or longer, depending on the study's objectives.
-
Drug Administration: Administer the drug via a standardized route (typically intravenous for rapid and predictable effects). The dosage should be clearly specified (e.g., in mg/kg).
-
Post-administration Recordings: Begin post-administration ECG recordings at predefined intervals to capture the onset, peak, and duration of the drug's effect. A common approach is to have continuous recording and analyze specific time windows (e.g., 5-10 minutes post-injection).
-
Washout Period: If a crossover design is used, ensure an adequate washout period between drug administrations to prevent carryover effects. The duration will depend on the half-life of the drugs being studied.
HRV Analysis
-
Data Preprocessing: Visually inspect the ECG recordings and manually correct any artifacts or ectopic beats. Automated artifact detection and correction algorithms can also be used, but their parameters should be reported.
-
Time-Domain Analysis: Calculate standard time-domain HRV parameters, including:
-
SDNN: The standard deviation of all normal-to-normal (NN) intervals.
-
RMSSD: The root mean square of successive differences between NN intervals.
-
pNN50: The percentage of adjacent NN intervals that differ by more than 50 ms.
-
-
Frequency-Domain Analysis: Use spectral analysis (e.g., Fast Fourier Transform or autoregressive modeling) to calculate:
-
High Frequency (HF) power (0.15-0.4 Hz): Reflects parasympathetic (vagal) activity.
-
Low Frequency (LF) power (0.04-0.15 Hz): Reflects both sympathetic and parasympathetic activity.
-
LF/HF ratio: Often used as an index of sympathovagal balance.
-
-
Statistical Analysis: Employ appropriate statistical methods to compare baseline and post-administration HRV parameters. For repeated measures, use techniques like paired t-tests or repeated measures ANOVA. Report p-values and confidence intervals.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of atropine and a typical experimental workflow.
Caption: Atropine's Signaling Pathway in Pacemaker Cells.
Caption: Standardized Experimental Workflow.
References
- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 2. An Integrative Literature Review of Heart Rate Variability Measures to Determine Autonomic Nervous System Responsiveness using Pharmacological Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycopyrrolate and atropine on heart rate variability | Semantic Scholar [semanticscholar.org]
- 4. The heart rate spectrum in simulated flight: reproducibility and effects of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Atropine on Fractal and Complexity Measures of Heart Rate Variability - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of atropine sulfate's effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of atropine (B194438) sulfate (B86663) across various animal species. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for preclinical research and drug development.
Atropine Sulfate: A Potent Anticholinergic Agent
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is widely utilized in both clinical and preclinical settings for its ability to inhibit the effects of the parasympathetic nervous system.[3] This guide focuses on the cross-validation of its effects, particularly on the cardiovascular and nervous systems, in different animal models.
Quantitative Comparison of this compound's Potency and Toxicity
The following tables summarize the available quantitative data on the lethal dose (LD50) and effective doses (ED) of this compound in various animal species. This information is critical for dose selection and safety assessment in preclinical studies.
Table 1: Lethal Dose (LD50) of this compound in Different Animal Species
| Animal Species | Administration Route | LD50 (mg/kg) |
| Mouse | Oral | 75[2] |
| Rat | Oral | 500[2] |
| Rabbit | Oral | 600[2] |
| Guinea Pig | Oral | 1100[2] |
| Dog | Inhalation | >0.5 (LOAEL)*[1][2][4][5] |
*Lowest Observed Adverse Effect Level. A definitive LD50 for dogs was not identified in the reviewed literature.
Table 2: Effective Doses of this compound for Cardiovascular and Other Effects
| Animal Species | Effect | Administration Route | Effective Dose (mg/kg) |
| Dog | Increased Heart Rate | Intravenous (IV) | 0.01 - 0.04[6] |
| Rat | Increased Heart Rate | Intramuscular (IM) | 0.05 |
| Rhesus Monkey | Reduced Heart Period Variability | Intramuscular (IM) | 0.014 - 0.14[7] |
| Rabbit | Mydriasis (Pupil Dilation) | Topical Ophthalmic | 1% solution[8][9][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Determination of Acute Toxicity (LD50)
A common method for determining the LD50 involves the administration of escalating doses of this compound to groups of animals.
-
Animal Model: Select a cohort of a specific animal species (e.g., mice, rats).
-
Dose Administration: Administer single doses of this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Observation: Monitor the animals for a specified period (typically 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis, to determine the dose that is lethal to 50% of the animals.
Evaluation of Cardiovascular Effects (Heart Rate)
This protocol outlines the measurement of this compound's effect on heart rate in a canine model.
-
Animal Model: Use healthy, adult dogs.
-
Instrumentation: Anesthetize the animals and instrument them for continuous electrocardiogram (ECG) and blood pressure monitoring.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a sufficient period to establish a stable baseline.
-
Drug Administration: Administer this compound intravenously at a specified dose (e.g., 0.04 mg/kg).[13]
-
Post-Dose Monitoring: Continuously record ECG and blood pressure to observe changes in heart rate and rhythm.[14]
-
Data Analysis: Compare the post-administration heart rate to the baseline values to determine the chronotropic effect of the drug.
Visualizing Atropine's Mechanism and Application
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound, a typical experimental workflow, and the logical relationships of its effects.
Atropine's antagonistic action on the muscarinic M2 receptor signaling pathway.
A generalized workflow for in-vivo studies of this compound.
Logical flow from administration to physiological effects of this compound.
References
- 1. msd.com [msd.com]
- 2. msd.com [msd.com]
- 3. Atropine for Pets | PetPlace.com [petplace.com]
- 4. scribd.com [scribd.com]
- 5. merck.com [merck.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mycalpharm.com [mycalpharm.com]
- 9. Atropine and mepenzolate mydriasis in rabbits: a comparative pupillographic analysis of two antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 14. Effects of atropine on cardiac rate and rhythm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Comparison of the Mydriatic Effects of Atropine Sulfate and Tropicamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mydriatic properties of atropine (B194438) sulfate (B86663) and tropicamide (B1683271), two widely used anticholinergic agents in ophthalmology. The comparison is supported by experimental data on their efficacy, onset, and duration of action, alongside detailed methodologies and the underlying signaling pathways.
Mechanism of Action
Both atropine and tropicamide function as non-selective, competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[1][2][3] In the eye, the parasympathetic nervous system, through the release of acetylcholine (ACh), stimulates muscarinic M3 receptors on the iris sphincter muscle (constrictor pupillae) and the ciliary muscle.[4] This stimulation leads to pupil constriction (miosis) and accommodation (focusing on near objects), respectively.
Atropine and tropicamide block these muscarinic receptors, thereby inhibiting the parasympathetic drive.[3][5] This inhibition causes the iris sphincter muscle to relax, and the unopposed action of the sympathetically innervated radial dilator muscle leads to pupil dilation (mydriasis).[5][6] The simultaneous paralysis of the ciliary muscle results in a loss of accommodation, a state known as cycloplegia.[2] While both drugs share this mechanism, their clinical effects differ significantly in potency, onset, and duration. Atropine is a more potent and longer-acting agent compared to tropicamide.[2]
Signaling Pathway for Mydriasis
Caption: Signaling pathway of anticholinergic-induced mydriasis.
Quantitative Comparison of Mydriatic Effects
The following tables summarize the key pharmacodynamic parameters of atropine sulfate and tropicamide based on clinical and preclinical data.
Table 1: Pharmacodynamic Profile
| Parameter | This compound | Tropicamide |
| Drug Class | Antimuscarinic, Anticholinergic[7] | Antimuscarinic, Anticholinergic[8] |
| Mechanism | Non-selective muscarinic receptor antagonist[3][6] | Non-selective muscarinic receptor antagonist[1][2] |
| Onset of Mydriasis | 30-40 minutes[9] | 10-30 minutes[1][10] |
| Peak Mydriasis | ~40 minutes[11] | 20-40 minutes[12][13] |
| Duration of Mydriasis | 7-12 days[6][14] | 4-8 hours (up to 24 hours in some individuals)[1][15] |
| Duration of Cycloplegia | ≥14 days[14] | 4-10 hours[1] |
Table 2: Clinical Efficacy in Pupil Dilation
| Drug & Concentration | Maximum Pupil Diameter | Time to Max Dilation | Study Population |
| This compound 1% | 8.3 mm (2.5x baseline)[11] | 40 minutes[11] | Healthy adults (16-37 years)[11] |
| Tropicamide 0.5% | >3.5 mm maintained for 60 min[16] | ~20 minutes[16] | Albino rats[16] |
| Tropicamide 1% | >3.5 mm maintained for 60 min[16] | ~20 minutes[16] | Albino rats[16] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous methodologies to assess mydriatic and cycloplegic effects. Below are summaries of representative experimental protocols.
Protocol 1: Comparative Cycloplegic Refraction in Children
This protocol is based on a prospective cohort study comparing the cycloplegic effects of tropicamide and atropine in children with refractive errors.[17][18]
-
Objective: To compare the cycloplegic efficacy of 0.4% tropicamide eye drops and 0.8% atropine eye ointment in children.[17]
-
Study Design: A prospective cohort study where each participant served as their own control.[17][19]
-
Procedure:
-
Initial Phase: 110 children with refractive error received 4 g/L (0.4%) tropicamide eye drops for initial dilation and refraction measurement.[17]
-
Washout Period: A sufficient period was allowed for the pupils to return to their normal state.
-
Second Phase: The same children were subsequently treated with 8 g/L (0.8%) atropine eye ointment for a second dilation and refraction measurement.[17]
-
Data Analysis: The results from the two dilation methods were statistically compared to determine differences in spherical and cylindrical correction.[20]
-
-
Key Finding: Atropine demonstrated a significantly greater cycloplegic effect on both spherical and cylindrical lenses compared to tropicamide across all age groups, making it the preferred agent for children under 12 with hyperopia or mixed astigmatism.[17][19]
Experimental Workflow: Crossover Study Design
Caption: Generalized workflow for a comparative ophthalmic drug study.
Summary and Conclusion
The choice between this compound and tropicamide depends on the clinical or experimental objective.
-
Tropicamide is characterized by its rapid onset and short duration of action, making it ideal for routine diagnostic procedures like dilated fundus examinations where a quick recovery is desirable.[8] Its mydriatic effect typically lasts 4-8 hours.[1]
-
This compound is a significantly more potent and long-acting mydriatic and cycloplegic agent.[2][21] Its effects can persist for over a week, which is advantageous for therapeutic applications such as treating uveitis or amblyopia but impractical for routine diagnostics.[6][9] Experimental data consistently show that atropine produces a more profound cycloplegic effect, which is critical for accurate refraction in pediatric patients, particularly those with hyperopia.[17][18]
For research and drug development professionals, understanding these quantitative differences is crucial for selecting the appropriate agent for preclinical models and clinical trial design. Tropicamide may be suitable for short-term studies, while atropine is the standard for inducing prolonged and potent mydriasis and cycloplegia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tropicamide – eDrug [edrug.mvm.ed.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Tropicamide - Wikipedia [en.wikipedia.org]
- 9. Articles [globalrx.com]
- 10. What is the mechanism of Tropicamide? [synapse.patsnap.com]
- 11. fda.gov [fda.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. droracle.ai [droracle.ai]
- 14. mims.com [mims.com]
- 15. droracle.ai [droracle.ai]
- 16. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - Liu - Translational Pediatrics [tp.amegroups.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Atropine Sulfate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Atropine Sulfate (B86663). Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Atropine Sulfate is a potent tropane (B1204802) alkaloid and requires stringent safety measures to prevent accidental exposure. Adherence to the following operational and emergency plans is mandatory for all personnel working with this compound.
Quantitative Exposure and Toxicity Data
For quick reference, the following table summarizes the known occupational exposure limits and toxicity data for this compound. These values should inform risk assessments and the implementation of safety controls.
| Parameter | Value | Species/Route |
| Occupational Exposure Limit (OEL) | 2.5 µg/m³, 8-Hour TWA[1] | - |
| Occupational Exposure Limit (OEL) | 4 µg/m³, 8-Hour TWA[1][2][3] | - |
| Oral LD50 | 75 mg/kg[4] | Mouse |
| Oral LD50 | 500 mg/kg[4][5] | Rat |
| Intraperitoneal LD50 | 30 mg/kg[4] | Mouse |
| Intraperitoneal LD50 | 280 mg/kg[4] | Rat |
| Subcutaneous LD50 | 428 mg/kg[4] | Mouse |
| Subcutaneous LD50 | 250 mg/kg[4] | Rat |
| Inhalation LC50 (4h) | 0.05 - 0.5 mg/L[6] | Rat (estimated) |
| Aquatic EC50 (24h) | 356 mg/L[1] | Daphnia Magna |
TWA: Time-Weighted Average; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Half maximal Effective Concentration.
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound. The following equipment is mandatory when handling this substance.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[7] | Prevents skin contact and absorption. |
| Skin and Body Protection | A lab coat, apron, or a full protective suit should be worn to prevent contamination of personal clothing and skin.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Handling should occur in a well-ventilated area or under a fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is required.[2] | This compound can be fatal if inhaled.[2][6] This protects against the inhalation of toxic dust or mists. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risk. The following step-by-step protocol must be followed for all procedures involving this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Area: All handling of this compound must be conducted in a designated and clearly marked area.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible and functional.[2]
Engineering Controls
-
Containment: All weighing and manipulation of powdered this compound, or any procedure that may generate aerosols, must be performed within a certified chemical fume hood, glove box, or other appropriate containment device.[2]
Handling Procedures
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Avoiding Exposure: Avoid breathing dust, mist, or vapors.[2] Do not allow the substance to come into contact with skin or clothing.[2]
-
Container Management: Keep containers of this compound tightly closed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.
-
PPE Removal: Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
-
Work Area Cleaning: Clean and decontaminate the work area after the procedure is complete.
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent pads, and empty containers, in a clearly labeled, sealed, and chemically resistant container.
-
Regulatory Compliance: Dispose of hazardous waste through an approved waste disposal facility.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not discharge this compound into drains or the environment.[2][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an this compound exposure.
First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[3][6] Remove all contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation or a rash develops.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [8] Rinse the mouth thoroughly with water. Seek immediate medical attention.[6][8] |
Spill Response Plan
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Protect: Don all appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain: For liquid spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with an appropriate cleaning solution.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Workflow and Emergency Logic
The following diagrams illustrate the standard workflow for safely handling this compound and the logical steps to follow in an emergency.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response workflow for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
